5-Bromo-N,N-diethyl-2-fluoronicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N,N-diethyl-2-fluoropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2O/c1-3-14(4-2)10(15)8-5-7(11)6-13-9(8)12/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXUQPBBZFVLNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of 5-Bromo-N,N-diethyl-2-fluoronicotinamide: An Orthogonal Analytical Approach
Abstract
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's chemical structure is a foundational pillar of scientific rigor. Trivial errors in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. This technical guide presents a comprehensive, field-proven methodology for the structural elucidation of novel chemical entities, using the hypothetical synthesis and analysis of 5-Bromo-N,N-diethyl-2-fluoronicotinamide as a practical case study. We will detail an orthogonal and self-validating workflow, integrating data from mass spectrometry, multi-nuclear NMR spectroscopy, and vibrational spectroscopy. Each protocol is presented with the underlying scientific rationale, emphasizing not just the "how" but the critical "why" behind each experimental choice, empowering researchers to apply these principles to their own compounds.
Introduction: The Imperative of Structural Certainty
5-Bromo-N,N-diethyl-2-fluoronicotinamide is a substituted pyridine derivative. The pyridine scaffold is a privileged structure in medicinal chemistry, and its functionalization with a bromine atom, a fluorine atom, and a diethylamide group presents a unique analytical challenge. The presence of magnetically active nuclei (¹H, ¹³C, ¹⁹F) and a distinctive isotopic signature (⁷⁹Br/⁸¹Br) makes this an excellent candidate for a multi-faceted analytical approach. This guide will walk through a logical workflow from synthesis to final structural confirmation, providing researchers with a robust framework for characterizing complex small molecules.
Proposed Synthesis and Purification
To analyze a compound, one must first synthesize it. A plausible and efficient synthetic route provides the initial hypothesis for the compound's structure. We propose a two-step synthesis starting from the commercially available 5-Bromo-2-fluoronicotinic acid.
Synthetic Pathway
The conversion of a carboxylic acid to a diethylamide is a standard transformation, reliably achieved via an acid chloride intermediate.
Step 1: Acid Chloride Formation 5-Bromo-2-fluoronicotinic acid is reacted with an excess of thionyl chloride (SOCl₂) to form the highly reactive 5-Bromo-2-fluoronicotinoyl chloride. This reaction is typically performed in an inert solvent or neat and driven to completion by the removal of gaseous byproducts (SO₂ and HCl).
Step 2: Amide Coupling The crude acid chloride is then reacted with diethylamine in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl generated. This nucleophilic acyl substitution reaction yields the target compound, 5-Bromo-N,N-diethyl-2-fluoronicotinamide.
Purification Protocol
Protocol: Flash Column Chromatography
-
Slurry Preparation: The crude reaction mixture is concentrated under reduced pressure and adsorbed onto a small amount of silica gel.
-
Column Packing: A silica gel column is packed using a hexane/ethyl acetate solvent system (e.g., 90:10).
-
Loading and Elution: The silica-adsorbed sample is carefully loaded onto the top of the column. The product is eluted using a gradient of ethyl acetate in hexane (e.g., increasing from 10% to 40% ethyl acetate).
-
Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Pure fractions are combined and the solvent is removed under reduced pressure to yield the final compound as a purified solid or oil.
A Multi-Technique Elucidation Workflow
A single analytical technique is rarely sufficient for unambiguous structure determination. An orthogonal approach, where each method provides distinct and complementary information, is the gold standard. Our workflow integrates Mass Spectrometry (MS) for molecular weight and elemental composition, and Nuclear Magnetic Resonance (NMR) for the precise atomic connectivity.
Caption: Orthogonal workflow for structure elucidation.
Mass Spectrometry: The First Piece of the Puzzle
Mass spectrometry provides the molecular weight of the compound, offering the most direct validation of the synthetic outcome. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.[1][2]
Causality: We choose High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and obtain a precise mass of the molecular ion. This allows for the calculation of the molecular formula, a critical self-validating step.
Experimental Protocol (ESI-HRMS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Instrument Setup: The mass spectrometer is calibrated and set to positive ion ESI mode. The scan range is set to m/z 100-500.
-
Infusion: The sample is infused directly into the source at a low flow rate (e.g., 5 µL/min).
-
Data Acquisition: Data is acquired until a stable signal with high signal-to-noise is achieved.
Expected Data and Interpretation
The molecular formula for 5-Bromo-N,N-diethyl-2-fluoronicotinamide is C₁₀H₁₂BrFN₂O.
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₂BrFN₂O |
| Monoisotopic Mass | 274.0171 |
| [M+H]⁺ (⁷⁹Br) | 275.0249 |
| [M+H]⁺ (⁸¹Br) | 277.0229 |
| Isotopic Ratio (M:M+2) | ~1:1 |
The key diagnostic feature is the pair of peaks for the protonated molecular ion ([M+H]⁺) at m/z 275 and 277, with nearly equal intensity.[3] This "doublet" is the classic signature of a molecule containing a single bromine atom, providing immediate and trustworthy evidence of successful bromination. The high-resolution measurement allows for the confirmation of the elemental composition, distinguishing it from other potential formulas with a similar nominal mass.
NMR Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can piece together the complete atomic connectivity.[4][5]
Caption: Numbering scheme for NMR assignments.
Experimental Protocol (¹H, ¹³C, ¹⁹F, and 2D NMR)
-
Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum using a standard pulse program (e.g., zgpg30).
-
¹⁹F NMR Acquisition: Acquire a fluorine spectrum. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for identifying fluorinated compounds.[6][7]
-
2D NMR (COSY & HSQC): Acquire a ¹H-¹H COSY spectrum to establish proton-proton correlations and a ¹H-¹³C HSQC spectrum to correlate protons directly to the carbons they are attached to. This is crucial for unambiguous assignment.
Expected Spectral Data and Interpretation
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
| H6 | ~8.4 | d | ³J(H-F) ≈ 2-3 Hz | 1H |
| H4 | ~8.1 | dd | ⁴J(H-F) ≈ 6-8 Hz, ⁴J(H-H) ≈ 2 Hz | 1H |
| N-CH₂ CH₃ | ~3.5 | q | ³J(H-H) = 7.1 Hz | 4H |
| N-CH₂CH₃ | ~1.2 | t | ³J(H-H) = 7.1 Hz | 6H |
-
Interpretation: The two aromatic protons appear as distinct signals due to their unique electronic environments. H4 is expected to show coupling to the fluorine at position 2 (a four-bond coupling, ⁴J) and a smaller coupling to H6. H6 will primarily show a smaller coupling to the adjacent fluorine. The diethylamide group should present as a clean quartet and triplet, characteristic of an ethyl group. The integration values (1:1:4:6) are a critical validation check.
Table 2: Predicted ¹³C{¹H} and ¹⁹F NMR Data (125 MHz, CDCl₃)
| Nucleus | Assignment | Predicted δ (ppm) | Expected C-F Coupling (J) in Hz |
| ¹³C | C=O | ~165 | Small |
| C2 | ~158 | ¹J(C-F) ≈ 240-260 Hz | |
| C6 | ~150 | ²J(C-F) ≈ 15-20 Hz | |
| C4 | ~142 | ³J(C-F) ≈ 5-10 Hz | |
| C3 | ~125 | ²J(C-F) ≈ 25-30 Hz | |
| C5 | ~118 | Small | |
| N-C H₂CH₃ | ~42 | - | |
| N-CH₂C H₃ | ~13 | - | |
| ¹⁹F | F2 | ~ -70 to -90 | - |
-
Interpretation: The most diagnostic signal in the ¹³C NMR spectrum is C2, which will appear as a large doublet due to direct one-bond coupling to the fluorine atom.[8] The other carbons of the pyridine ring will also show smaller couplings to the fluorine, with the magnitude decreasing with the number of bonds. The ¹⁹F NMR should show a single signal, confirming the presence of one fluorine atom in the molecule. 2D NMR experiments (COSY and HSQC) would be used to definitively link the proton signals to their corresponding carbon signals, completing the structural puzzle.
Vibrational Spectroscopy (FT-IR): Functional Group Confirmation
FT-IR spectroscopy provides a rapid and reliable method for confirming the presence of key functional groups, serving as another layer of validation.
Experimental Protocol (ATR-FTIR)
-
Background Scan: A background spectrum of the clean Attenuated Total Reflectance (ATR) crystal is recorded.
-
Sample Application: A small amount of the purified solid or liquid compound is placed directly onto the ATR crystal.
-
Spectrum Acquisition: The IR spectrum is recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Expected Data and Interpretation
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1640-1660 | C=O stretch | Tertiary Amide |
| ~1550-1600 | C=C / C=N stretch | Aromatic Ring |
| ~1250-1350 | C-N stretch | Diethylamide |
| ~1100-1200 | C-F stretch | Aryl-Fluoride |
| ~550-650 | C-Br stretch | Aryl-Bromide |
-
Interpretation: The strong absorption band around 1650 cm⁻¹ is highly characteristic of the amide carbonyl (C=O) group. The presence of bands for C-F and C-Br stretches, along with aromatic ring vibrations, would be consistent with the proposed structure and complement the MS and NMR data.
Definitive Proof: Single-Crystal X-ray Crystallography
While the combination of MS and NMR provides exceptionally strong evidence, the unequivocal, three-dimensional structure of a molecule can only be determined by single-crystal X-ray crystallography. This technique provides the precise spatial arrangement of atoms, bond lengths, and bond angles, serving as the ultimate arbiter of structure.
Methodology Overview: This requires growing a suitable single crystal of the compound, which can be a challenging process involving the slow evaporation of various solvent systems. Once a crystal is obtained, it is mounted in an X-ray diffractometer, and the resulting diffraction pattern is used to solve and refine the molecular structure. A successful crystal structure would confirm not only the connectivity but also the conformation of the molecule in the solid state.
Conclusion
The structural elucidation of 5-Bromo-N,N-diethyl-2-fluoronicotinamide serves as a model for the rigorous characterization required in modern chemical sciences. By employing an orthogonal workflow that begins with a logical synthesis and proceeds through high-resolution mass spectrometry and comprehensive multi-nuclear NMR spectroscopy, a self-validating dataset is generated. Each piece of data—the molecular formula and isotopic pattern from MS, the precise atom-to-atom connectivity from NMR, and functional group confirmation from FT-IR—corroborates the others, leading to a single, unambiguous structural assignment. This disciplined, evidence-based approach ensures the scientific integrity of the data and provides a solid foundation for any subsequent biological or material science investigations.
References
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PubChem. 5-Bromonicotinamide. National Center for Biotechnology Information. [Link]
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PubChem. 5-bromo-N,N-diethyl-4-methylnicotinamide. National Center for Biotechnology Information. [Link]
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Purevsuren, S., et al. (2021). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. PLoS ONE. [Link]
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Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
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Spingler, B., et al. (2017). Nicotinamide Riboside Derivatives: Single Crystal Growth and Determination of X-ray Structures. ZORA (Zurich Open Repository and Archive). [Link]
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Shmalko, Y. F., & Orlova, M. A. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]
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MDPI. (2023). Structural and Biological Properties of Heteroligand Copper Complexes with Diethylnicotinamide and Various Fenamates. [Link]
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Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy. [Link]
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Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]
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Lakshmi, V., & Ravikanth, M. (2012). Brominated boron dipyrrins: synthesis, structure, spectral and electrochemical properties. Dalton Transactions. [Link]
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Arslan, H., et al. (2011). Spectroscopic (NMR, UV, FT-IR and FT-Raman) analysis and theoretical investigation of nicotinamide N-oxide with density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Takhistov, V. V., & Pleshkova, A. P. (2001). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews. [Link]
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ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. [Link]
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Spingler, B., et al. (2017). Nicotinamide Riboside Derivatives: Single Crystal Growth and Determination of X-ray Structures. ResearchGate. [Link]
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StFX Scholar. The Spectroscopic and Physical Investigation of the Basification Reaction of N-alkyl Nicotinamide Bromides. [Link]
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MDPI. (2024). Synthesis and Structural Elucidation of P-stereogenic Coumarins. [Link]
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ResearchGate. Spectroscopic (NMR, UV, FT-IR and FT-Raman) analysis and theoretical investigation of nicotinamide N-oxide with density functional theory. [Link]
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NIH National Center for Biotechnology Information. Limitations and lessons in the use of X-ray structural information in drug design. [Link]
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Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
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NIH National Center for Biotechnology Information. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]
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Boopalachandran, P., & Laane, J. (2011). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
- Google Patents. Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
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Sci-Hub. ChemInform Abstract: Formation, Synthetic Utility, and Structure Elucidation of a 2-Bromomethyl-1,4-dihydropyridine. [Link]
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MDPI. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate. [Link]
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Technical Guide: Spectroscopic Characterization of 5-Bromo-N,N-diethyl-2-fluoronicotinamide
This guide outlines the spectroscopic characterization of 5-Bromo-N,N-diethyl-2-fluoronicotinamide (CAS 104290-44-0). It is designed for researchers requiring rigorous structural validation of this pharmaceutical intermediate, often used in the synthesis of kinase inhibitors and other heterocyclic active pharmaceutical ingredients (APIs).
Executive Summary & Structural Logic
Compound: 5-Bromo-N,N-diethyl-2-fluoronicotinamide
CAS: 104290-44-0
Formula: C
This molecule presents a distinct spectroscopic signature defined by three structural features:
-
The Pyridine Core: A highly substituted ring (2, 3, 5-substitution pattern) resulting in simplified but characteristic aromatic coupling.
-
The Halogen Handle: The bromine atom provides a definitive 1:1 isotopic pattern in Mass Spectrometry.
-
The Diethylamide Rotamers: Restricted rotation around the C(O)-N bond creates magnetic non-equivalence in the ethyl groups, a critical feature often mistaken for impurities in
H NMR.
Mass Spectrometry (MS) Data
Objective: Confirm molecular weight and halogen presence.
Ionization Pattern
In Electrospray Ionization (ESI) or EI, the bromine atom dominates the spectral appearance due to the natural abundance of
| Parameter | Value / Observation | Structural Insight |
| Parent Ion (M+) | 274.0 / 276.0 | Distinct "Twin Peak" doublet of equal intensity (1:1 ratio). |
| Base Peak | 202 / 204 | Loss of the diethylamine group [M - N(Et) |
| Secondary Frag. | 174 / 176 | Loss of the carbonyl (CO) following amide cleavage. |
Diagnostic Check: If you observe a single parent peak (no +2 isotope), the bromine is absent (likely debrominated impurity). If the ratio is 3:1 (M:M+2), you have a Chlorine contaminant, not Bromine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Validation of the substitution pattern and amide integrity.
A. H NMR (Proton)
Solvent Recommendation: DMSO-
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 8.40 – 8.50 | Doublet (d) or dd | 1H | H-6 | Most deshielded proton; adjacent to the pyridine Nitrogen (C6). Couples with H-4 ( |
| 8.00 – 8.15 | dd | 1H | H-4 | Para to the Fluorine, Meta to H-6. Deshielded by the C3-Carbonyl. Shows coupling to H-6 and long-range coupling to F ( |
| 3.55 & 3.25 | Broad Quartets | 2H + 2H | N-CH | Methylene protons of the ethyl groups. Distinct shifts due to restricted rotation.[1] |
| 1.25 & 1.10 | Triplets | 3H + 3H | -CH | Methyl protons of the ethyl groups. |
Critical QC Note: Do not integrate the ethyl region as a single "4H quartet" and "6H triplet" unless the spectrum is run at high temperature (>80°C) to induce coalescence. At 25°C, observing complex/broadened alkyl signals is a sign of purity, not degradation.
B. F NMR (Fluorine)
Standard: CFCl
| Shift ( | Multiplicity | Assignment |
| -65.0 to -70.0 | Singlet (broad) | 2-F on Pyridine |
Note: The signal may show small splitting due to coupling with H-4 (
C. C NMR (Carbon)
Key Features: Look for C-F coupling (
-
C=O (Amide): ~163-165 ppm (Doublet,
Hz). -
C-2 (C-F): ~158-162 ppm (Doublet, large
Hz). -
C-6: ~148 ppm (Doublet,
). -
C-4: ~140 ppm (Doublet,
). -
C-5 (C-Br): ~118-120 ppm (Doublet,
). -
C-3: ~120-125 ppm (Doublet,
).
Infrared (IR) Spectroscopy
Objective: Confirmation of functional groups (Amide, C-F, C-Br).[2]
| Wavenumber (cm | Vibration Mode | Description |
| 1635 – 1650 | Amide I Band. Strong, sharp peak. Characteristic of tertiary amides. | |
| 1570 – 1590 | Pyridine ring skeletal vibrations. | |
| 1200 – 1250 | Aryl-Fluorine stretch. Strong intensity. | |
| 1050 – 1100 | Aryl-Bromine / In-plane deformation. | |
| 2970 – 2930 | Aliphatic C-H stretches from the diethyl groups. |
Experimental Workflow & Logic
The following diagram illustrates the logical flow for characterizing this compound, distinguishing it from common synthetic byproducts (e.g., hydrolyzed acid or debrominated species).
Figure 1: Decision logic for the structural validation of 5-Bromo-N,N-diethyl-2-fluoronicotinamide.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177794949 (Related Analog: 5-bromo-N,N-diethyl-4-methylnicotinamide). Retrieved from [Link]
-
Reich, H. J. Structure Determination Using NMR: Chemical Shifts of Heterocycles (Pyridine). University of Wisconsin-Madison. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Bromo-N,N-diethyl-2-fluoronicotinamide
Introduction
5-Bromo-N,N-diethyl-2-fluoronicotinamide is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of a fluorine atom at the 2-position can significantly alter the electronic properties and metabolic stability of the molecule, making it an attractive scaffold for the development of novel bioactive compounds. The bromine atom at the 5-position provides a versatile handle for further functionalization through cross-coupling reactions. This document provides a detailed, two-step protocol for the synthesis of 5-Bromo-N,N-diethyl-2-fluoronicotinamide, commencing from the readily available precursor, 2-Amino-5-bromonicotinic acid.
Overall Reaction Scheme
The synthesis is approached in two primary stages:
-
Fluorination via the Balz-Schiemann Reaction: Conversion of 2-Amino-5-bromonicotinic acid to the key intermediate, 5-Bromo-2-fluoronicotinic acid.
-
Amide Coupling: Activation of the carboxylic acid and subsequent reaction with diethylamine to yield the final product.
PART 1: Synthesis of 5-Bromo-2-fluoronicotinic acid
This initial step leverages the classic Balz-Schiemann reaction, a reliable method for introducing a fluorine atom onto an aromatic ring.[1][2] The process involves the diazotization of the amino group on 2-Amino-5-bromonicotinic acid to form a diazonium tetrafluoroborate salt, which is subsequently thermally decomposed to yield the desired fluorinated product.[1][3]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-Amino-5-bromonicotinic acid | ≥98% | Commercial Source |
| Tetrafluoroboric acid (HBF₄) | 48 wt. % in H₂O | Commercial Source |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Commercial Source |
| Diethyl ether | Anhydrous, ≥99.7% | Commercial Source |
| Hexanes | ACS Reagent, ≥98.5% | Commercial Source |
| Deionized Water | In-house | |
| Round-bottom flask (100 mL, 250 mL) | ||
| Magnetic stirrer and stir bar | ||
| Ice bath | ||
| Buchner funnel and filter paper | ||
| pH paper |
Detailed Protocol
-
Diazotization:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-Amino-5-bromonicotinic acid (10.0 g, 46.1 mmol) in deionized water (50 mL).
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add tetrafluoroboric acid (48% aqueous solution, 20.2 mL, 92.2 mmol) dropwise to the stirred suspension, maintaining the temperature below 5 °C.
-
In a separate beaker, dissolve sodium nitrite (3.50 g, 50.7 mmol) in a minimal amount of cold deionized water (10 mL).
-
Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0-5 °C. Vigorous stirring is crucial to manage the exotherm and ensure complete reaction.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1 hour. A precipitate of the diazonium tetrafluoroborate salt should form.
-
-
Isolation of the Diazonium Salt:
-
Isolate the precipitated diazonium salt by vacuum filtration using a Buchner funnel.
-
Wash the solid sequentially with cold deionized water (2 x 20 mL), cold diethyl ether (2 x 20 mL), and finally cold hexanes (20 mL) to aid in drying.
-
Safety Note: Do not allow the diazonium salt to become completely dry as it can be explosive. Proceed immediately to the next step.
-
-
Thermal Decomposition:
-
Carefully transfer the damp diazonium salt to a 100 mL round-bottom flask.
-
Gently heat the solid under a nitrogen atmosphere. The decomposition typically begins around 60-90 °C, evidenced by the evolution of nitrogen gas and boron trifluoride.[4]
-
Continue heating until all gas evolution ceases and the solid has been converted to a dark residue.
-
Allow the flask to cool to room temperature.
-
-
Work-up and Purification:
-
Add a saturated aqueous solution of sodium bicarbonate (50 mL) to the residue and stir until the solid dissolves.
-
Wash the aqueous solution with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer to pH ~2 with 6M HCl. The product, 5-Bromo-2-fluoronicotinic acid, will precipitate out of solution.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the pure product.
-
PART 2: Synthesis of 5-Bromo-N,N-diethyl-2-fluoronicotinamide
The second stage of the synthesis is an amide coupling reaction. The carboxylic acid functional group of 5-Bromo-2-fluoronicotinic acid is first activated by converting it to an acyl chloride using oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF).[5][6][7] The highly reactive acyl chloride is then treated in situ with diethylamine to form the target amide.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 5-Bromo-2-fluoronicotinic acid | (From Part 1) | |
| Oxalyl chloride | 2.0 M in DCM | Commercial Source |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Commercial Source |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial Source |
| Diethylamine | ≥99.5% | Commercial Source |
| Triethylamine (TEA) | ≥99.5% | Commercial Source |
| Saturated aqueous NaHCO₃ solution | In-house | |
| Brine (Saturated aqueous NaCl) | In-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial Source | |
| Round-bottom flask (100 mL) | ||
| Magnetic stirrer and stir bar | ||
| Ice bath | ||
| Separatory funnel | ||
| Rotary evaporator | ||
| Silica gel for column chromatography | Commercial Source |
Detailed Protocol
-
Acyl Chloride Formation:
-
To a 100 mL oven-dried, round-bottom flask under a nitrogen atmosphere, add 5-Bromo-2-fluoronicotinic acid (5.0 g, 22.7 mmol) and anhydrous dichloromethane (DCM, 40 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add a catalytic amount of anhydrous DMF (2-3 drops) to the stirred solution.
-
Slowly add oxalyl chloride (1.2 equivalents, 13.6 mL of 2.0 M solution in DCM, 27.2 mmol) dropwise over 15 minutes. Gas evolution (CO₂, CO, HCl) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours.[6] The reaction progress can be monitored by the cessation of gas evolution.
-
-
Amide Formation:
-
In a separate flask, prepare a solution of diethylamine (2.5 equivalents, 5.9 mL, 56.8 mmol) and triethylamine (2.5 equivalents, 7.9 mL, 56.8 mmol) in anhydrous DCM (20 mL).
-
Cool the freshly prepared acyl chloride solution back down to 0 °C.
-
Slowly add the diethylamine/triethylamine solution to the stirred acyl chloride solution. A white precipitate of triethylammonium hydrochloride will form.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding deionized water (30 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (20 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 5-Bromo-N,N-diethyl-2-fluoronicotinamide as a pure solid or oil.
-
Data Summary and Characterization
| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield |
| 5-Bromo-2-fluoronicotinic acid | C₆H₃BrFNO₂ | 220.00 | 10.14 | ~8.1 | ~80% |
| 5-Bromo-N,N-diethyl-2-fluoronicotinamide | C₁₀H₁₂BrFN₂O | 275.12 | 6.24 | ~5.3 | ~85% |
Characterization of 5-Bromo-N,N-diethyl-2-fluoronicotinamide:
-
¹H NMR: Expected signals for the aromatic protons and the ethyl groups of the diethylamide moiety.
-
¹³C NMR: Expected signals for the aromatic carbons, the carbonyl carbon, and the ethyl carbons.
-
¹⁹F NMR: A singlet corresponding to the fluorine atom on the pyridine ring.
-
Mass Spectrometry (MS): Calculation of the exact mass and observation of the characteristic isotopic pattern for a bromine-containing compound.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the amide carbonyl stretch (typically around 1630-1680 cm⁻¹).
Workflow Visualization
Synthesis Workflow Diagram
Caption: Overall workflow for the two-part synthesis.
Safety and Handling
-
Oxalyl chloride is highly toxic, corrosive, and reacts violently with water.[8][9][10] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[11][12]
-
Tetrafluoroboric acid is corrosive and should be handled with care.
-
Aryl diazonium salts can be explosive when dry. They should be handled with extreme caution and not isolated in large quantities or allowed to dry completely.
-
Diethylamine and triethylamine are flammable and have strong odors. Handle in a fume hood.
References
-
Reddit. (2025, January 15). Amide coupling. r/Chempros. [Link]
-
ResearchGate. Synthesis and characterization of N,N-diethylnicotinamide-acetylsalicylato complexes of Co(II), Ni(II), Cu(II), and Zn(II). [Link]
-
ACS Omega. (2021, August 13). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. [Link]
-
ResearchGate. (2017, January 19). Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield?[Link]
-
ResearchGate. (2016, June 1). Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)?[Link]
-
Organic Syntheses. Procedure. [Link]
-
MDPI. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. [Link]
-
Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]
- Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.
-
Organic Chemistry Portal. Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. [Link]
-
Columbia University. Organic Chemistry c3444y. [Link]
-
Scientific Update. (2019, February 6). The Balz-Schiemann Reaction. [Link]
-
ResearchGate. (2025, August 6). (PDF) Fluorinated 2-amino-5-phenyl-1,3,4-thiadiazines: Synthesis and structures. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Oxalyl Chloride, 98%. [Link]
-
PubMed. Purification and characterization of the antimicrobial peptide microcin N. [Link]
-
BYJU'S. Balz Schiemann Reaction Mechanism. [Link]
-
PubMed Central. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. [Link]
- Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid.
-
ResearchGate. (PDF) Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. byjus.com [byjus.com]
- 3. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. columbia.edu [columbia.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. westliberty.edu [westliberty.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. tcichemicals.com [tcichemicals.com]
High-Efficiency Suzuki-Miyaura Coupling of 5-Bromo-Pyridine Derivatives
Application Note & Standard Operating Procedure (SOP)
Executive Summary
The 5-bromo-pyridine scaffold is a cornerstone in medicinal chemistry, serving as a critical pharmacophore in FDA-approved drugs such as Vismodegib (Hedgehog pathway inhibitor) and Encorafenib (BRAF inhibitor). However, functionalizing this position via Suzuki-Miyaura coupling presents a distinct set of mechanistic challenges compared to standard phenyl halides.
While the 5-position is electronically more favorable for oxidative addition than electron-rich aryl halides, the pyridine nitrogen lone pair acts as a potent Lewis base, coordinating to the Palladium (Pd) center and forming off-cycle resting states (Catalyst Poisoning). Furthermore, the electron-deficient nature of the ring often necessitates specific base/solvent combinations to balance transmetallation rates against the hydrolysis of the coupling partner (protodeboronation).
This guide provides two field-validated protocols:
-
Method A (The Workhorse): A robust, cost-effective protocol using Pd(dppf)Cl₂ for standard screening.
-
Method B (The High-Performance): A precision protocol using Buchwald G3 precatalysts for sterically hindered or unstable substrates.
Mechanistic Insight & Challenges
The "Lewis Base" Problem
Unlike phenyl bromides, 5-bromo-pyridine contains a nitrogen atom with a localized lone pair. In non-bulky catalyst systems (e.g., Pd(PPh₃)₄), this nitrogen competes with phosphine ligands for the Pd(II) center.
-
Consequence: Formation of stable [L-Pd(Ar)(Pyridine)-Br] complexes.
-
Result: The catalytic cycle stalls before transmetallation can occur.
-
Solution: Use of chelating ligands (dppf) or bulky biaryl phosphines (XPhos) to sterically occlude the Pd center from nitrogen coordination.
Electronic Considerations
-
Oxidative Addition: The electron-deficient nature of the pyridine ring actually facilitates oxidative addition compared to phenyl bromide.
-
Transmetallation: This is often the rate-determining step. The electron-poor Pd(II)-pyridyl complex is less nucleophilic, requiring a stronger "oxo-base" (hydroxide/alkoxide) to activate the boronic acid.
Pathway Visualization
The following diagram illustrates the standard cycle versus the specific "Poisoning Pathway" relevant to pyridine substrates.
Figure 1: Catalytic cycle showing the competitive inhibition (poisoning) by the pyridine nitrogen, which must be reversible or blocked for success.
Experimental Protocols
Method A: The "Workhorse" Protocol (Pd(dppf)Cl₂)
Recommended for: Initial screening, stable boronic acids, and scale-up of simple derivatives.
Rationale: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) has a large bite angle, which stabilizes the Pd(II) intermediate and resists displacement by the pyridine nitrogen better than monodentate PPh₃.
Materials:
-
Substrate: 5-Bromo-pyridine derivative (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (3–5 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous solution) (3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the 5-bromo-pyridine (1.0 mmol), aryl boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (x3).
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe.
-
Base Addition: Add 2.0 M aq. Na₂CO₃ (1.5 mL, 3.0 mmol) via syringe.
-
Reaction: Heat the mixture to 80–90°C for 4–12 hours.
-
Note: Vigorous stirring is essential for the biphasic system.
-
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc (x2). Dry organics over MgSO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Method B: The "High-Performance" Protocol (Buchwald G3)
Recommended for: Sterically hindered substrates, heteroaryl boronic acids (prone to protodeboronation), or when Method A fails.
Rationale: XPhos is a bulky biaryl dialkylphosphine. The sheer size of the ligand prevents the pyridine nitrogen from approaching the Pd center (solving the poisoning issue). The G3 precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation even at lower temperatures.
Materials:
-
Catalyst: XPhos Pd G3 (1–3 mol%)
-
Base: K₃PO₄ (0.5 M aqueous or finely ground anhydrous) (2.0–3.0 equiv)
-
Solvent: THF or 1,4-Dioxane.
Step-by-Step Procedure:
-
Charge: Add 5-bromo-pyridine (1.0 mmol), Boronic Acid (1.3 mmol), XPhos Pd G3 (0.02 mmol), and K₃PO₄ (3.0 mmol) to the vial.
-
Inert Atmosphere: Evacuate and backfill with Argon (x3).
-
Solvent: Add degassed THF (5 mL) and degassed water (0.5 mL) (if using anhydrous phosphate).
-
Optimization: If the boronic acid is unstable (e.g., 2-pyridyl boronic acid), reduce water content or use anhydrous conditions with free base activation.
-
-
Reaction: Heat to 60°C (THF) or 80°C (Dioxane) for 1–4 hours.
-
Observation: These catalysts are faster; monitor by LCMS after 1 hour.
-
-
Workup: Standard extraction as per Method A.
Optimization & Troubleshooting Data
Ligand Performance Comparison
The following table summarizes expected conversion rates for a challenging coupling (e.g., 5-bromo-3-methylpyridine + 2,6-dimethylphenylboronic acid).
| Ligand System | Catalyst Precursor | Conversion (4h) | Main Side Product | Notes |
| PPh₃ | Pd(PPh₃)₄ | < 20% | Homocoupling | Severe catalyst poisoning by Pyridine-N. |
| dppf | Pd(dppf)Cl₂ | 75–85% | Unreacted SM | Robust, but struggles with steric hindrance. |
| XPhos | XPhos Pd G3 | > 95% | Protodeboronation | Best for hindered/heteroaryl couplings. |
| SPhos | SPhos Pd G3 | 90% | - | Excellent for electron-rich boronic acids. |
Troubleshooting Decision Tree
Use this logic flow to diagnose failures.
Figure 2: Diagnostic workflow for optimizing Suzuki couplings of pyridine derivatives.
References
-
Miyaura, N., Yanagi, T., & Suzuki, A. (1981). The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases.[1] Synthetic Communications.
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Third Generation Buchwald Precatalysts. The Journal of Organic Chemistry.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[2]
-
Enamine Ltd. (2020). Enamine G3 and G4 Buchwald Precatalysts: Scale up, QC and application.
-
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-N,N-diethyl-2-fluoronicotinamide
Welcome to the technical support center for the synthesis of 5-Bromo-N,N-diethyl-2-fluoronicotinamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. Here, we address common challenges and provide practical, evidence-based solutions to improve yield, purity, and reproducibility.
Overall Synthetic Pathway
The synthesis of 5-Bromo-N,N-diethyl-2-fluoronicotinamide is typically approached via a three-step sequence starting from 2-chloronicotinic acid. The key stages are:
-
Electrophilic Bromination: Introduction of a bromine atom at the C5 position of the pyridine ring.
-
Nucleophilic Aromatic Substitution (SNAr): A halogen exchange (Halex) reaction to replace the C2 chlorine with fluorine. This is often the most challenging step.
-
Amidation: Conversion of the carboxylic acid moiety into the N,N-diethylamide.
Caption: Proposed synthetic route for 5-Bromo-N,N-diethyl-2-fluoronicotinamide.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step affecting the overall yield of the synthesis?
The halogen exchange (Halex) reaction (Step 2), which converts 2-chloro-5-bromonicotinic acid to 5-bromo-2-fluoronicotinic acid, is typically the most challenging and yield-limiting step. The reactivity of 2-halopyridines in SNAr reactions is significantly influenced by the nature of the halogen, with fluoro-derivatives being much more reactive than chloro-derivatives.[1] This step requires carefully controlled anhydrous conditions, high temperatures, and an appropriate fluoride source to proceed efficiently.
Q2: What are the primary impurities to anticipate?
Throughout the synthesis, several key impurities can arise:
-
During Bromination: Incomplete bromination will leave starting material (2-chloronicotinic acid). Over-bromination is less common for this substrate but possible under harsh conditions.
-
During Fluorination: The most common impurity is the unreacted 2-chloro-5-bromonicotinic acid. Decomposition products can also form due to the high temperatures required.
-
During Amidation: Unreacted 5-bromo-2-fluoronicotinic acid and byproducts from the coupling reagents are common. If using thionyl chloride for activation, residual acid chloride can be an issue if not properly quenched.
Q3: Which analytical techniques are best for monitoring reaction progress?
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the formation of products in all steps.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of reaction conversion and purity assessment of isolated intermediates and the final product.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of all intermediates and the final product. ¹⁹F NMR is particularly crucial for confirming the success of the fluorination step.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of intermediates and the final product.
Troubleshooting Guides
Guide 1: Step 1 - Bromination of 2-Chloronicotinic Acid
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion to 2-chloro-5-bromonicotinic acid. | 1. Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., FeBr₃) may be old or hydrated. 2. Low Reaction Temperature: The reaction may require heating to initiate. 3. Use of an Inappropriate Brominating System: Some substrates require a more reactive system. | 1. Use fresh, anhydrous Lewis acid. 2. Gradually increase the reaction temperature, monitoring by TLC. A known method for brominating nicotinic acid involves refluxing with thionyl chloride and bromine, which can significantly reduce reaction times.[3] 3. Consider using bromine in the presence of a Lewis acid catalyst or a thionyl chloride solution.[3][4] |
| Formation of multiple spots on TLC, indicating side products. | 1. Over-bromination: Reaction temperature might be too high or the reaction time too long. 2. Reaction with Solvent: The solvent may not be inert under the reaction conditions. | 1. Maintain strict temperature control. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 2. Ensure the solvent is appropriate for electrophilic bromination (e.g., dichloroethane, or using thionyl chloride as both reagent and solvent). |
Guide 2: Step 2 - Halogen Exchange (Fluorination)
The conversion of a 2-chloropyridine to a 2-fluoropyridine is a classic SNAr reaction. The rate is highly dependent on the fluoride source, solvent, and temperature. The reaction of 2-fluoropyridine with sodium ethoxide is known to be 320 times faster than that of 2-chloropyridine, highlighting the higher reactivity of the fluoro-substituted pyridine.[1]
| Problem | Potential Cause | Recommended Solution |
| Reaction fails to proceed or stalls at low conversion. | 1. Wet Reagents/Solvent: Trace amounts of water will hydrate the fluoride salt, drastically reducing its nucleophilicity. 2. Ineffective Fluoride Source: The lattice energy of the fluoride salt plays a key role. Sodium fluoride (NaF) is often ineffective. 3. Insufficient Temperature: This reaction has a high activation energy and typically requires temperatures >150 °C. | 1. Use anhydrous, spray-dried potassium fluoride (KF) or cesium fluoride (CsF). Dry the solvent (e.g., DMSO, sulfolane) with molecular sieves before use. 2. Use spray-dried KF or, for higher reactivity, CsF. Phase-transfer catalysts (e.g., Kryptofix [2.2.2]) can also enhance the nucleophilicity of KF. 3. Increase the temperature in increments of 10-20 °C, up to 220 °C. Monitor for decomposition by TLC/HPLC. |
| Significant decomposition of starting material or product. | 1. Excessively High Temperature: While high heat is needed, prolonged exposure can cause decarboxylation or other decomposition pathways. 2. Presence of Oxygen: Air can promote oxidative degradation at high temperatures. | 1. Find the optimal temperature that provides a reasonable reaction rate without significant decomposition. A temperature screen is highly recommended. 2. Conduct the reaction under an inert atmosphere (Nitrogen or Argon). |
Protocol: Screening Fluorination Conditions
Caption: Troubleshooting workflow for the halogen exchange step.
Guide 3: Step 3 - Amide Formation
| Problem | Potential Cause | Recommended Solution |
| Incomplete conversion to the amide. | 1. Poor Carboxylic Acid Activation: The activating agent (e.g., SOCl₂, oxalyl chloride) may have degraded, or the activation conditions are suboptimal. 2. Base Incompatibility: The choice of base is crucial. It must be strong enough to neutralize the generated HCl (if using an acid chloride) but not cause side reactions. | 1. Use fresh thionyl chloride or oxalyl chloride. Ensure the activation step goes to completion before adding the amine. Alternatively, use a peptide coupling agent like HATU or HOBt/EDC for milder conditions.[5] 2. Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Use at least 2 equivalents of diethylamine (one to react, one to act as the base) or 1 equivalent of diethylamine and 1.1 equivalents of an external base like TEA. |
| Difficult purification of the final product. | 1. Excess Coupling Reagents: Reagents like EDC and HOBt can be difficult to remove. 2. Emulsion during Workup: The product may act as a surfactant, making aqueous workup challenging. | 1. If using coupling reagents, an acidic wash (e.g., dilute HCl) followed by a basic wash (e.g., NaHCO₃) can help remove byproducts. 2. Break emulsions by adding brine or by filtering the mixture through a pad of Celite. Column chromatography is often necessary for high purity.[6] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-bromonicotinic Acid
-
To a flask charged with 2-chloronicotinic acid (1.0 eq), add thionyl chloride (5-10 volumes).
-
Add a catalytic amount of a Lewis acid such as anhydrous ferric chloride (FeCl₃) (0.05 eq).
-
Slowly add bromine (1.1 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor by HPLC or TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench by pouring it onto ice water.
-
Adjust the pH to 2.5-3 with an inorganic base (e.g., NaOH solution) to precipitate the product.[4]
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-chloro-5-bromonicotinic acid.
Protocol 2: Synthesis of 5-Bromo-2-fluoronicotinic Acid
-
To a flask equipped with a mechanical stirrer and reflux condenser, add 2-chloro-5-bromonicotinic acid (1.0 eq) and anhydrous dimethyl sulfoxide (DMSO) (5-10 volumes).
-
Add spray-dried potassium fluoride (2.0-3.0 eq). For enhanced reactivity, cesium fluoride (1.5 eq) can be used.
-
Heat the mixture to 160-180 °C under an inert atmosphere (N₂).
-
Monitor the reaction progress by HPLC. The reaction may take 12-24 hours.
-
Once complete, cool the mixture, dilute with water, and acidify with concentrated HCl to a pH of ~2.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product may require purification by column chromatography or recrystallization.
Protocol 3: Synthesis of 5-Bromo-N,N-diethyl-2-fluoronicotinamide
-
Suspend 5-bromo-2-fluoronicotinic acid (1.0 eq) in dichloromethane (DCM) (10 volumes).
-
Add oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Stir at room temperature for 1-2 hours until gas evolution ceases and a clear solution is formed.
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.
-
Re-dissolve the crude acid chloride in fresh DCM and cool to 0 °C.
-
In a separate flask, dissolve diethylamine (2.5 eq) in DCM.
-
Slowly add the diethylamine solution to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure 5-Bromo-N,N-diethyl-2-fluoronicotinamide.
References
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]
-
Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. Organic Chemistry Portal. Available at: [Link]
- Process for preparing 5-bromonicotinic acid. Google Patents.
-
Future challenges and opportunities with fluorine in drugs? ResearchGate. Available at: [Link]
-
Synthesis of NS6740. ResearchGate. Available at: [Link]
- Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid. Google Patents.
-
Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. National Center for Biotechnology Information. Available at: [Link]
-
5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI. Available at: [Link]
-
Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. ACS Publications. Available at: [Link]
- Process for preparing 5-bromonicotinic acid. Google Patents.
-
Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. ResearchGate. Available at: [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. PubMed. Available at: [Link]
-
Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Available at: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Center for Biotechnology Information. Available at: [Link]
-
Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. ResearchGate. Available at: [Link]
-
Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Available at: [Link]
-
Preparation of Haloalkanes by Halide Exchange Reaction. organicmystery.com. Available at: [Link]
-
Class 11th – Methods of Preparation - Halogen Exchange Reaction. Tutorials Point. Available at: [Link]
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. National Center for Biotechnology Information. Available at: [Link]
-
Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]. Technical Disclosure Commons. Available at: [Link]
-
Green Process for the Synthesis of 2-Chloronicotinic Acid. China/Asia On Demand (CAOD). Available at: [Link]
- Preparation of nicotinic acid amide. Google Patents.
-
The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. SciSpace. Available at: [Link]
-
NICOTINIC ACID AMIDE. Ataman Kimya. Available at: [Link]
-
A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Bulletin of the Korean Chemical Society. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link]
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- 3. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
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- 5. researchgate.net [researchgate.net]
- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with Fluorinated Aromatic Compounds
Welcome to the technical support center for optimizing reaction conditions involving fluorinated aromatic compounds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the unique chemical landscape of fluoroaromatics. The presence of fluorine on an aromatic ring dramatically alters its electronic properties, reactivity, and potential metabolic pathways, presenting both opportunities and challenges in synthetic chemistry.[1][2][3][4]
This guide is structured to provide not just protocols, but a deeper understanding of the underlying principles governing these reactions. By explaining the "why" behind experimental choices, we aim to empower you to troubleshoot effectively and innovate in your own work.
Section 1: Understanding the "Fluorine Effect" - Core Principles
The unique properties of fluorinated aromatic compounds stem from the high electronegativity and small size of the fluorine atom. These characteristics lead to a strong inductive electron-withdrawing effect (-I) and a moderate resonance electron-donating effect (+M).[5] This duality governs the reactivity of the aromatic ring in various transformations.
Frequently Asked Questions: The "Fluorine Effect"
Q1: How does fluorine substitution affect the reactivity of an aromatic ring in nucleophilic aromatic substitution (SNAr)?
A1: Fluorine's strong inductive effect makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack.[6] This is why fluoroarenes are often excellent substrates for SNAr reactions, especially when activated by other electron-withdrawing groups.[6][7] Interestingly, fluorine can be a better leaving group than other halogens in SNAr, not because the C-F bond is weak (it's very strong), but because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by fluorine's electron-withdrawing nature.[6][8]
Q2: What is the directing effect of fluorine in SNAr reactions on polyfluorinated rings?
A2: In polyfluorinated aromatic compounds, the position of nucleophilic attack is dictated by the combined electronic effects of all fluorine atoms. Generally, substitution occurs at the most electron-deficient carbon. For instance, in perfluoropyridine, nucleophilic attack preferentially occurs at the C4 position.
Q3: How does fluorine substitution impact electrophilic aromatic substitution (EAS)?
A3: The strong electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic attack.[5] However, due to its +M effect, fluorine is an ortho, para-director. The deactivation is less severe compared to nitro groups, for instance.
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is a cornerstone reaction for the functionalization of fluoroaromatics. However, success hinges on the careful selection of reactants and conditions.
SNAr Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Suggestions & Rationale |
| Low or No Conversion | 1. Insufficiently activated fluoroarene.2. Weak nucleophile.3. Inappropriate solvent.4. Incorrect base.5. Low reaction temperature. | 1. Activation: If your fluoroarene is electron-neutral or -rich, consider using methods like organic photoredox catalysis to enable the reaction under milder conditions.[7]2. Nucleophile Strength: Use a stronger nucleophile or increase its concentration. For alcohol nucleophiles, pre-formation of the alkoxide with a strong base is often necessary.3. Solvent Choice: Use polar aprotic solvents like DMSO, DMF, or acetonitrile. These solvents solvate the cation of the base but not the nucleophile, increasing its reactivity.[9][10]4. Base Selection: A strong, non-nucleophilic base is often required to deprotonate the nucleophile or trap the leaving group. Common choices include NaH, K₂CO₃, or Cs₂CO₃.[11]5. Temperature: Increase the reaction temperature. SNAr reactions often require heating, sometimes to high temperatures, to overcome the activation energy.[7][11] |
| Side Reactions/Decomposition | 1. Reaction with solvent.2. Base-mediated decomposition of starting material or product.3. Benzyne formation at high temperatures with strong bases. | 1. Solvent Compatibility: Ensure your solvent is inert under the reaction conditions. For example, DMF can be a source of dimethylamine at high temperatures.2. Base Strength/Amount: Use the minimum effective amount of base. A weaker base, if sufficient, may be preferable. Consider bases like Cs₂CO₃ which can also act as a fluoride scavenger.3. Benzyne Formation: This is more common with chloro- and bromoarenes but can occur with fluoroarenes under harsh conditions. If suspected, lower the temperature and use a less aggressive base. |
| Poor Regioselectivity | 1. Competing directing effects of multiple substituents.2. Steric hindrance. | 1. Substituent Effects: Carefully analyze the electronic properties of all substituents on the ring to predict the most activated site for nucleophilic attack. Computational studies can be insightful.[7]2. Steric Considerations: A bulky nucleophile may favor attack at a less sterically hindered, though electronically less favorable, position. Consider using a smaller nucleophile if possible. |
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
-
To an oven-dried reaction vessel, add the fluorinated aromatic compound (1.0 equiv), the amine nucleophile (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous polar aprotic solvent (e.g., DMF or DMSO) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 3: Navigating the Challenges of Cross-Coupling Reactions
The strength of the C-F bond (around 126 kcal/mol) makes the oxidative addition step in catalytic cross-coupling reactions challenging.[7] Consequently, specialized catalysts and conditions are often required.
Cross-Coupling Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Suggestions & Rationale |
| Low or No C-F Bond Activation | 1. Inappropriate catalyst/ligand system.2. Insufficiently electron-deficient fluoroarene.3. Low reaction temperature. | 1. Catalyst/Ligand Choice: For Suzuki couplings, palladium catalysts with electron-rich, bulky phosphine ligands are often effective.[12] For more challenging substrates, nickel catalysts are known to be more reactive towards C-F bond activation.[13][14][15] Consider ligands like dppf or specialized Buchwald ligands.2. Substrate Activation: Electron-withdrawing groups on the fluoroarene facilitate oxidative addition. For unactivated fluoroarenes, more forcing conditions or specialized catalytic systems may be necessary.[13][16]3. Temperature: High temperatures are often required to promote C-F bond activation.[7] Microwave heating can sometimes be beneficial. |
| Protodefluorination (Replacement of F with H) | 1. Presence of a hydrogen source.2. Reductive elimination from a metal-hydride intermediate. | 1. Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. The boronic acid in Suzuki couplings can be a source of water.2. Ligand and Base Choice: The choice of ligand and base can influence the formation of metal-hydride species. Screening different combinations may be necessary. |
| Homocoupling of the Coupling Partner | 1. Catalyst deactivation or slow oxidative addition.2. Transmetalation followed by reductive elimination before oxidative addition. | 1. Catalyst Loading/Choice: Increase catalyst loading or switch to a more active catalyst system. Ensure the precatalyst is properly activated.2. Reaction Conditions: Adjusting the rate of addition of the coupling partner or changing the solvent may mitigate this side reaction. |
Experimental Protocol: Suzuki-Miyaura Coupling of a Fluoroarene
-
In a glovebox, add the fluoroarene (1.0 equiv), boronic acid or ester (1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv) to a reaction tube.
-
Add anhydrous solvent (e.g., DME or toluene).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to the required temperature (e.g., 100-140 °C) with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash chromatography.
Section 4: Visualizing Reaction Workflows and Mechanisms
To aid in understanding and troubleshooting, the following diagrams illustrate key concepts and workflows.
Troubleshooting Workflow for Low Yield in SNAr Reactions
Caption: A decision tree for troubleshooting low-yielding SNAr reactions.
Simplified Mechanism of Palladium-Catalyzed Suzuki Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of a fluoroarene.
Section 5: Safety Considerations
Working with fluorinated compounds and fluorinating agents requires special attention to safety.
-
Fluorinating Agents: Many fluorinating agents, such as Selectfluor, are strong oxidizers and can react violently with common laboratory solvents like DMF, DMSO, and pyridine.[17] Always consult the safety data sheet (SDS) and relevant literature before using a new fluorinating agent.
-
Hydrogen Fluoride (HF): Some reactions, particularly those involving the decomposition of N-F reagents, can produce HF as a byproduct.[18] HF is extremely corrosive and toxic. Ensure adequate ventilation and have appropriate personal protective equipment (PPE) and an HF-specific first aid kit (calcium gluconate gel) readily available.
-
High Temperatures and Pressures: Many of the reactions discussed require high temperatures, which can lead to pressure buildup in sealed vessels. Use appropriate reaction vessels and take necessary precautions.
This technical support center provides a foundation for understanding and optimizing reactions with fluorinated aromatic compounds. The principles and troubleshooting guides presented here should serve as a valuable resource in your synthetic endeavors. For specific applications, always refer to the primary literature for the most detailed and relevant protocols.
References
-
Twitty, C. N., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]
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Bolton, R., et al. (2003). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. [Link]
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Ni, C., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]
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Amore, K. M., & Dolbier, W. R. (2012). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ResearchGate. [Link]
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Author Unknown. (n.d.). Specific Solvent Issues with Fluorination. WordPress. [Link]
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Pike, V. W., et al. (1998). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Lang, R. W. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]
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Author Unknown. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. [Link]
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Sun, X., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]
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Author Unknown. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]
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Author Unknown. (n.d.). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Publishing. [Link]
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Author Unknown. (n.d.). Solvent Dependent Leaving Group Fluorine Kinetic Isotope Effect in a Nucleophilic Aromatic Substitution Reaction. Journal of the American Chemical Society. [Link]
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Burkart, M. D., et al. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. [Link]
-
Author Unknown. (n.d.). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. [Link]
-
Author Unknown. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]
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Zhu, J. (2022). C-F bond activation. Zhu Group at the Chinese University of Hong Kong, Shenzhen. [Link]
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Author Unknown. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
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Author Unknown. (n.d.). Fluorinated Aromatic Compounds. ResearchGate. [Link]
-
Author Unknown. (2020). Get the F Out! C-F Bond Functionalization. Baran Lab. [Link]
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Author Unknown. (n.d.). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. PubMed Central. [Link]
-
Jiang, X., & Gandelman, M. (2015). Enantioselective Suzuki cross-couplings of unactivated 1-fluoro-1-haloalkanes: synthesis of chiral β-, γ-, δ-, and ε-fluoroalkanes. PubMed. [Link]
-
Lang, R. W. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]
-
Author Unknown. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
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Author Unknown. (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective. PubMed Central. [Link]
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Author Unknown. (n.d.). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Author Unknown. (n.d.). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. [Link]
-
Author Unknown. (2021). Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Preprints.org. [Link]
-
Author Unknown. (n.d.). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications. [Link]
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Author Unknown. (n.d.). Reaction scope of ¹⁸F fluorination of aromatics All RCYs were... ResearchGate. [Link]
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Author Unknown. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate. [Link]
-
Author Unknown. (n.d.). SNAr Reaction in Other Common Molecular Solvents. WordPress. [Link]
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Author Unknown. (n.d.). Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. ResearchGate. [Link]
-
Sun, X., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]
-
Author Unknown. (n.d.). aryl fluoride cross‐coupling. ResearchGate. [Link]
Sources
- 1. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 2. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 14. C-F bond activation | Zhu Group at the Chinese University of Hong Kong, Shenzhen [junzhu.chem8.org]
- 15. Enantioselective Suzuki cross-couplings of unactivated 1-fluoro-1-haloalkanes: synthesis of chiral β-, γ-, δ-, and ε-fluoroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with Bromo-pyridines
Welcome to the Technical Support Center for cross-coupling reactions involving bromo-pyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these often-tricky transformations. My goal is to provide not just procedural fixes, but a deeper understanding of the underlying chemical principles that govern success or failure. Pyridine-containing molecules are cornerstones of medicinal chemistry, and mastering their synthesis is a critical skill. This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols for common cross-coupling reactions.
I. Foundational Knowledge: Understanding the "Pyridine Problem"
Before diving into specific reaction troubleshooting, it's crucial to understand the inherent challenges posed by pyridine substrates in palladium-catalyzed cross-coupling reactions.
FAQ 1: Why are cross-coupling reactions with bromo-pyridines, especially 2-bromo-pyridines, so challenging?
The primary difficulty, often termed the "pyridine problem," stems from the Lewis basicity of the pyridine nitrogen. This nitrogen atom can coordinate strongly to the palladium catalyst, leading to several detrimental effects:
-
Catalyst Inhibition: The pyridine nitrogen can act as a ligand, competing with the desired phosphine or N-heterocyclic carbene (NHC) ligands for coordination sites on the palladium center. This can lead to the formation of catalytically inactive or less active palladium complexes.[1][2]
-
Slowing Down Key Catalytic Steps: The coordination of the pyridine nitrogen can hinder crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][3]
-
Substrate and Product Inhibition: Both the bromo-pyridine starting material and the coupled product can act as catalyst poisons, leading to incomplete conversion.[3]
2-substituted pyridines are particularly problematic due to the proximity of the nitrogen atom to the reaction center, which facilitates strong chelation to the palladium catalyst.
FAQ 2: What is protodeboronation and why is it a common side reaction in Suzuki-Miyaura couplings of bromo-pyridines?
Protodeboronation is a common side reaction in Suzuki-Miyaura couplings where the boronic acid or its ester derivative is replaced by a hydrogen atom from a proton source in the reaction mixture (e.g., water or alcohol).[3] This side reaction consumes the nucleophilic partner and reduces the overall yield of the desired cross-coupled product.
Electron-deficient heteroaryl boronic acids, including some pyridylboronic acids, are particularly susceptible to protodeboronation, especially under basic aqueous conditions and at elevated temperatures.[3] The choice of base is critical in mitigating this side reaction.
II. General Troubleshooting Workflow
When a cross-coupling reaction with a bromo-pyridine fails, a systematic approach to troubleshooting is essential. The following workflow can help you diagnose and solve the problem.
Caption: A general workflow for troubleshooting failed cross-coupling reactions.
III. Troubleshooting Specific Cross-Coupling Reactions
This section provides detailed, question-and-answer-based troubleshooting guides for three common cross-coupling reactions involving bromo-pyridines.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction, but it is not without its challenges when applied to bromo-pyridines.
Q1: My Suzuki-Miyaura reaction of a 2-bromo-pyridine with an arylboronic acid is not working. I'm recovering most of my starting materials. What should I try first?
A1: Re-evaluate your catalyst and ligand system.
The choice of ligand is paramount for successful Suzuki-Miyaura couplings of bromo-pyridines, especially for the challenging 2-substituted isomers. Simple, less electron-rich phosphine ligands like triphenylphosphine (PPh₃) are often insufficient to overcome catalyst inhibition by the pyridine nitrogen.
Recommended Action Plan:
-
Switch to a More Electron-Rich and Bulky Ligand: Buchwald-type biaryl phosphine ligands are often the solution. These ligands are designed to promote oxidative addition and reductive elimination while stabilizing the palladium center and preventing catalyst deactivation.
Ligand Key Features Recommended For XPhos Bulky, electron-rich. Good general ligand for challenging couplings. Electron-rich and sterically hindered bromo-pyridines. SPhos Similar to XPhos, often shows complementary reactivity. A good alternative to screen alongside XPhos. RuPhos Highly electron-rich, effective for electron-rich and heteroaromatic substrates. Particularly useful for couplings involving other N-heterocycles. -
Use a Palladium Precatalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a well-defined palladium precatalyst. G3 and G4 Buchwald precatalysts are air- and moisture-stable and ensure reliable generation of the active catalytic species.
-
Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading from the typical 1-2 mol% to 3-5 mol% can sometimes be beneficial.
Q2: I'm observing a significant amount of the deborylated arene from my boronic acid coupling partner. How can I minimize this protodeboronation?
A2: Adjust your base and solvent system.
Protodeboronation is often exacerbated by strong bases in protic solvents.
Recommended Action Plan:
-
Switch to a Weaker Base: If you are using a strong base like NaOH or KOH, consider switching to a milder inorganic base like K₂CO₃ or K₃PO₄.[4] For base-sensitive substrates, even weaker bases like NaHCO₃ can be effective.[4]
-
Use Anhydrous Conditions: If possible, switch to anhydrous conditions. Using a base like K₃PO₄ in an anhydrous solvent such as dioxane or toluene can significantly reduce protodeboronation.[4]
-
Consider a Boronic Ester: Pinacol esters of boronic acids are often more stable towards protodeboronation than the corresponding boronic acids. You can either use the pre-formed boronic ester or generate it in situ.
Experimental Protocol: A Robust Starting Point for Suzuki-Miyaura Coupling of a 2-Bromo-pyridine
-
Reagents:
-
2-Bromo-pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Degassed 1,4-dioxane/water (10:1 v/v)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the 2-bromo-pyridine, arylboronic acid, K₃PO₄, and XPhos Pd G3.
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, but it is also susceptible to the inhibitory effects of pyridine substrates.
Q1: My Buchwald-Hartwig amination of a 3-bromo-pyridine with a primary amine is giving low yields. What are the most likely causes?
A1: The base and ligand combination is critical.
The choice of base is particularly important in Buchwald-Hartwig aminations. Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle.
Recommended Action Plan:
-
Use a Strong, Sterically Hindered Base: Sodium tert-butoxide (NaOtBu) is the most commonly used and often the most effective base for these reactions. Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong, non-nucleophilic base that can be effective, particularly for less reactive amines.
-
Select an Appropriate Ligand: As with Suzuki-Miyaura couplings, bulky, electron-rich biaryl phosphine ligands are generally required.
Ligand Key Features Recommended For RuPhos Excellent for a wide range of primary and secondary amines. A good first choice for many bromo-pyridine aminations. BrettPhos Highly active for the coupling of primary and secondary amines, including ammonia surrogates. Useful for challenging couplings and those requiring lower temperatures. Josiphos-type ligands Bidentate ferrocenyl phosphine ligands that can be very effective. An alternative class of ligands to screen. -
Solvent Choice: Anhydrous, non-polar aprotic solvents like toluene, dioxane, or THF are typically used. Toluene is often a good starting point.
Q2: I'm trying to couple a volatile amine (e.g., methylamine) with a 2-bromo-pyridine and getting poor results. Are there any special considerations?
A2: Yes, special techniques are needed for volatile amines.
The volatility of the amine can lead to its loss from the reaction mixture, and its strong coordination to palladium can be particularly problematic.
Recommended Action Plan:
-
Use a Salt of the Amine: Instead of adding the free amine, use a stable salt like methylamine hydrochloride. The strong base in the reaction will generate the free amine in situ.
-
Use a High-Boiling Point Solvent: A higher boiling point solvent like dioxane or toluene can help to keep the volatile amine in the reaction mixture.
-
Employ a Sealed Reaction Vessel: Use a sealed tube or a pressure vessel to prevent the escape of the volatile amine.
-
Consider an Ammonia Surrogate: For the synthesis of primary anilines, using an ammonia surrogate like benzophenone imine followed by hydrolysis can be a more reliable approach.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Bromo-pyridine
-
Reagents:
-
Bromo-pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
RuPhos Pd G3 (2 mol%)
-
NaOtBu (1.4 equiv)
-
Degassed toluene
-
-
Procedure:
-
In a glovebox, add the bromo-pyridine, NaOtBu, and RuPhos Pd G3 to an oven-dried Schlenk tube.
-
Add the degassed toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
C. Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynyl-pyridines, but it can be plagued by side reactions if not performed carefully.
Q1: My Sonogashira coupling of a 4-bromo-pyridine is resulting in a lot of homocoupling of the alkyne (Glaser coupling). How can I suppress this side reaction?
A1: Optimize the copper co-catalyst and reaction conditions.
Glaser homocoupling is an oxidative dimerization of the terminal alkyne, and it is often promoted by the copper(I) co-catalyst in the presence of oxygen.[5]
Recommended Action Plan:
-
Ensure Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Use Schlenk techniques or a glovebox.
-
Reduce the Amount of Copper(I) Iodide (CuI): While CuI is a co-catalyst, using a large excess can promote homocoupling. Reduce the amount of CuI to 1-5 mol%.
-
Consider a Copper-Free Protocol: In some cases, Sonogashira couplings can be performed without a copper co-catalyst, especially with more reactive aryl iodides. For bromo-pyridines, this may require a more active palladium catalyst system.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help to keep its concentration low and minimize homocoupling.
Q2: The reaction is sluggish and gives a low yield of the desired alkynyl-pyridine. What can I do to improve the reaction rate and conversion?
A2: Focus on the palladium catalyst, ligand, and base.
Recommended Action Plan:
-
Catalyst and Ligand: Pd(PPh₃)₄ is a common catalyst for Sonogashira couplings. If this is not effective, a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with additional PPh₃ can be used. For more challenging substrates, more electron-rich and bulky phosphine ligands may be beneficial.
-
Base Selection: An amine base is required to deprotonate the terminal alkyne and neutralize the HBr generated in the reaction. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. Ensure the amine is anhydrous and of high purity.
-
Solvent: A variety of solvents can be used, including THF, DMF, and acetonitrile. The choice of solvent can impact the solubility of the reagents and the reaction rate.
Experimental Protocol: A Standard Procedure for Sonogashira Coupling of a Bromo-pyridine
-
Reagents:
-
Bromo-pyridine (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
CuI (1-5 mol%)
-
Degassed triethylamine (Et₃N)
-
Degassed anhydrous solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromo-pyridine, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent and then the degassed triethylamine via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat to 40-80 °C as needed.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium black.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by flash column chromatography.
-
IV. Advanced Troubleshooting: Diagnosing Catalyst Death
FAQ 3: My reaction starts but then stalls, and I observe the formation of palladium black. What does this indicate and how can I prevent it?
The formation of palladium black (finely divided palladium metal) is a clear indication of catalyst decomposition. The active Pd(0) species can aggregate and precipitate out of solution, rendering it catalytically inactive.
Causality and Prevention:
-
Ligand Dissociation: If the phosphine ligand is not sufficiently electron-donating or sterically bulky, it can dissociate from the palladium center, leading to the formation of unstable, ligandless Pd(0) which then aggregates.
-
Solution: Use a more robust ligand system, such as a Buchwald biaryl phosphine ligand.
-
-
Presence of Oxygen: Trace amounts of oxygen can lead to the oxidation of the phosphine ligand and the Pd(0) catalyst, ultimately resulting in decomposition.
-
Solution: Ensure all reagents and solvents are rigorously degassed, and maintain a strict inert atmosphere.
-
-
High Temperatures: Excessively high reaction temperatures can accelerate catalyst decomposition pathways.
-
Solution: If possible, run the reaction at the lowest effective temperature. The use of more active catalyst systems can often allow for lower reaction temperatures.
-
V. Conclusion
Troubleshooting failed cross-coupling reactions with bromo-pyridines requires a combination of systematic experimentation and a solid understanding of the underlying mechanistic principles. By carefully considering the choice of catalyst, ligand, base, and solvent, and by being mindful of the unique challenges posed by the pyridine nitrogen, researchers can significantly increase their success rate with these important transformations. This guide provides a starting point for diagnosing and solving common problems, but it is important to remember that each reaction is unique and may require specific optimization.
VI. References
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
-
Li, W., et al. (2004). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry.
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
-
BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
-
ACS Catalysis. (2021). Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings.
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
-
NIH. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
-
ResearchGate. (2025). Cross-Coupling Reactions: A Practical Guide.
-
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
-
NIH. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
-
Knowledge Commons. (2023). I. TRANSITION METAL LIGANDS FOR SUZUKI-MIYAURA CROSS-COUPLING REACTIONS AND THE COORDINATION OF RADIONUCLIDES II. STUDIES TOWARD.
-
NIH. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
SciRP.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
-
Frontiers. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
-
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
-
ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
-
Maynooth University Research Archive Library. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations.
-
Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
-
MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
-
MDPI. (2023). Recent Progress on the Synthesis of Bipyridine Derivatives.
-
NIH. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
-
ACS Publications. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
-
RSC Publishing. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
-
Semantic Scholar. (2002). Cross-coupling reactions : a practical guide.
-
DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
-
Wipf Group. (n.d.). C. The Synthetic & Mechanistic Organic Chemistry of Palladium.
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
ResearchGate. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes.
-
BenchChem. (n.d.). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
-
ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
-
ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
-
Rose-Hulman. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
-
ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
The Hartwig Group. (n.d.). Publications.
-
ResearchGate. (2025). The Role of the Base in Buchwald-Hartwig Amination.
-
NIH. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
-
The Hartwig Group. (n.d.). Publications.
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros.
Sources
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
Technical Support Center: Purifying Crude 5-Bromo-N,N-diethyl-2-fluoronicotinamide
Welcome to the technical support guide for the purification of crude 5-Bromo-N,N-diethyl-2-fluoronicotinamide. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this intermediate in high purity. We will move beyond simple procedural lists to provide a deep, mechanistic understanding of the purification strategies, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise during the purification of 5-Bromo-N,N-diethyl-2-fluoronicotinamide.
Q1: My crude product is a yellow-to-brown oil, but literature suggests it should be a solid. What's the cause?
A: The expected state of pure 5-Bromo-N,N-diethyl-2-fluoronicotinamide is typically a white to off-white solid. A discolored oil indicates the presence of significant impurities that are depressing the melting point and introducing color.
-
Causality: These impurities often stem from several sources:
-
Residual Starting Materials: Unreacted 5-bromo-2-fluoronicotinic acid or its activated ester.
-
Coupling Reagent Byproducts: Residues from reagents like HATU, HOBt, or EDC form colored, often water-soluble, byproducts.
-
Degradation Products: The pyridine ring can be susceptible to degradation under harsh reaction or workup conditions (e.g., strong acid/base, high heat), leading to colored aromatic impurities.
-
Residual Solvents: High-boiling point solvents like DMF or DMSO can trap other impurities and are difficult to remove under standard vacuum.
-
Your first step should be to perform a preliminary analysis via Thin Layer Chromatography (TLC) or a crude High-Performance Liquid Chromatography (HPLC) injection to visualize the number and nature of the impurities.[1]
Q2: What are the most common process-related impurities to expect?
A: The impurity profile is intrinsically linked to the synthetic route. Assuming a standard amide coupling from 5-bromo-2-fluoronicotinic acid and diethylamine, you should anticipate:
-
Unreacted 5-bromo-2-fluoronicotinic acid: An acidic impurity, easily removed with a basic aqueous wash.
-
Over-acylated Diethylamine: Formation of a urea byproduct if a carbodiimide (e.g., EDC) is used as the activator.
-
Isomeric Impurities: Depending on the synthesis of the nicotinic acid starting material, you may have regioisomers of bromination.[2]
-
Hydrolyzed Product: Cleavage of the amide bond back to the starting carboxylic acid if exposed to harsh acidic or basic conditions during workup.
Identifying potential impurities is critical for designing an effective purification strategy, a cornerstone of modern pharmaceutical development as mandated by guidelines like those from the International Conference on Harmonisation (ICH).[3]
Q3: My compound streaks badly on a silica gel TLC plate and gives poor separation during column chromatography. Why does this happen and how can I fix it?
A: This is a classic problem when purifying basic compounds, such as those containing a pyridine ring, on standard silica gel.
-
Expertise & Causality: Silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH).[4] These acidic sites can form strong, non-covalent interactions (acid-base interactions) with the basic nitrogen of your pyridine ring. This leads to:
-
Tailing/Streaking: The compound moves unevenly up the TLC plate or through the column, resulting in broad, elongated spots/peaks instead of tight bands.
-
Irreversible Adsorption: A portion of your product can become permanently stuck to the silica, leading to significant yield loss.[5]
-
Degradation: For sensitive molecules, the acidic environment of the silica can catalyze decomposition.
-
-
Trustworthy Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base to your eluent. A common choice is 0.5-1% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., Ethyl Acetate/Hexanes + 1% TEA). The additive neutralizes the acidic silanol sites, preventing your product from interacting too strongly.[4]
-
Change of Stationary Phase: Switch to a more inert or basic stationary phase. Basic alumina is an excellent alternative that often resolves tailing issues with amines.[6]
-
Reversed-Phase Chromatography: If your impurities have significantly different lipophilicity from your product, reversed-phase (e.g., C18) chromatography using solvents like acetonitrile and water can be highly effective.[4]
-
Q4: How can I confirm the purity of my final product?
A: A single analytical technique is rarely sufficient. A multi-faceted approach is required to establish purity with confidence.[1][7]
-
Chromatographic Purity: Use HPLC with a diode-array detector (DAD) to determine the purity as a percentage of area under the curve. Aim for >98% for most research applications.
-
Structural Confirmation: Obtain ¹H NMR and ¹³C NMR spectra. Ensure there are no unassigned peaks and that the integration values correspond to the expected number of protons.
-
Mass Spectrometry: Confirm the molecular weight via High-Resolution Mass Spectrometry (HRMS) to verify the elemental composition.
-
Physical Properties: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Section 2: Purification Workflow & Protocols
This section provides a logical workflow and detailed protocols for purifying your crude 5-Bromo-N,N-diethyl-2-fluoronicotinamide.
Overall Purification Strategy
The choice of method depends on the nature of the crude material and the impurities present. The following diagram outlines a decision-making workflow.
Caption: Decision workflow for purifying crude 5-Bromo-N,N-diethyl-2-fluoronicotinamide.
Protocol 1: Purification by Flash Column Chromatography
This is the most versatile method for separating a range of impurities. The key is selecting the right stationary and mobile phases.
A. Stationary Phase Selection
| Stationary Phase | When to Use | Key Advantages/Disadvantages |
| Silica Gel | Default starting point. | Pros: Inexpensive, versatile. Cons: Acidic, can cause tailing/degradation of basic compounds.[4] |
| Basic Alumina | When tailing is observed on silica. | Pros: Eliminates acid-base interactions. Cons: Can be less forgiving; may catalyze hydrolysis of sensitive esters/amides.[6] |
| C18 (Reversed-Phase) | For separating compounds by lipophilicity. | Pros: Excellent for polar impurities. Cons: Requires different solvent systems (e.g., MeCN/H₂O), fractions require more effort to evaporate. |
B. Mobile Phase (Eluent) Selection
-
Develop on TLC: First, find a solvent system that gives your product an Rf (retention factor) of ~0.3 on a TLC plate.
-
Starting Systems: A good starting point for silica gel is a gradient of Ethyl Acetate (EtOAc) in Hexanes or Heptane.
-
Addressing Tailing: If tailing is observed on the TLC plate, add 1% triethylamine (TEA) to your pre-mixed mobile phase.
C. Step-by-Step Protocol (Silica Gel with TEA)
-
Prepare the Column: Dry-pack a glass column with silica gel. The amount of silica should be 50-100 times the weight of your crude product.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or your mobile phase. Add a small amount of silica gel to this solution to create a slurry. Gently evaporate the solvent under vacuum to obtain a dry, free-flowing powder. This "dry loading" technique results in much better separation than loading a liquid sample.
-
Equilibrate: Run several column volumes of your starting eluent (e.g., 10% EtOAc/Hexanes + 1% TEA) through the packed column.
-
Run the Column: Carefully add your dry-loaded sample to the top of the column. Begin elution with your starting solvent system, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 10% to 30% EtOAc in Hexanes, always maintaining 1% TEA).
-
Monitor Fractions: Check the fractions by TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and should be removed during this step.
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent and scalable method if your product is a solid and a suitable solvent can be found. It is often the preferred method for purifying amides.[5]
A. Causality: The Principle of Recrystallization
The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain highly soluble at low temperatures (remaining in the mother liquor after cooling).
B. Solvent Screening
Test the solubility of ~20 mg of your crude product in ~0.5 mL of the following solvents at room temperature and then at boiling.
| Solvent Class | Recommended Solvents | Polarity |
| Alcohols | Isopropanol, Ethanol | Polar Protic |
| Esters | Ethyl Acetate | Polar Aprotic |
| Ketones | Acetone | Polar Aprotic |
| Ethers | Methyl tert-butyl ether (MTBE) | Nonpolar |
| Hydrocarbons | Heptane, Toluene | Nonpolar |
| Mixed Solvents | EtOAc/Heptane, Toluene/Heptane | Variable |
C. Step-by-Step Protocol
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent required to fully dissolve your crude product.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (Optional): If you used carbon or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Protocol 3: Preliminary Purification by Aqueous Wash (Liquid-Liquid Extraction)
This is a crucial first step to remove acidic, basic, or highly water-soluble impurities before committing to chromatography or recrystallization.
Caption: Logic of an acidic/basic aqueous workup procedure.
-
Dissolve the crude product in a water-immiscible organic solvent like Ethyl Acetate or DCM.
-
Transfer to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate (NaHCO₃). This will react with and extract any unreacted 5-bromo-2-fluoronicotinic acid into the aqueous layer.
-
Separate the layers.
-
Wash the organic layer with water, followed by a saturated brine solution to aid in the removal of water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
This cleaner material is now a much better candidate for final purification by chromatography or recrystallization.
References
- Google Patents. (n.d.). Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromonicotinamide. Retrieved from [Link]
-
ResearchGate. (2016, June 1). Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]
-
YouTube. (2021, February 6). recrystallization & purification of N-bromosuccinimide. Retrieved from [Link]
-
ResearchGate. (2014, May 14). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Retrieved from [Link]
-
Nature. (2022, November 9). Effects of fluorine bonding and nonbonding interactions on 19 F chemical shifts. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Retrieved from [Link]
-
MDPI. (n.d.). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]
-
Chromatography Online. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
Alchem.Pharmtech. (n.d.). CAS 104290-44-0 | 5-Bromo-N,N-diethylnicotinamide. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]
-
Technical Disclosure Commons. (2022, July 13). Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]. Retrieved from [Link]
-
AAS. (n.d.). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]
-
PubMed. (2024, September 18). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). The solvents used, grouped by polarity and proticity. Retrieved from [Link]
-
Research and Reviews. (n.d.). Implementation of Quality by Design Approach to Analytical Method Development and Validation for Estimation of Morniflumate Pharmaceutical Dosage Form. Retrieved from [Link]
-
Journal of Analytical Chemistry. (2023, April 1). Modern Methods and Current Trends in the Analytical Chemistry of Flavanones. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
analytical method refinement for purity assessment of nicotinamide derivatives
Welcome to the technical support center for the analytical method refinement for purity assessment of nicotinamide and its derivatives. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we address specific, practical issues encountered during experimental workflows, moving beyond simple procedural lists to explain the underlying scientific principles behind each troubleshooting step. Our goal is to provide a self-validating framework for robust and reliable analytical method development.
Section 1: High-Performance Liquid Chromatography (HPLC/UPLC) Troubleshooting
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the primary techniques for assessing the purity of nicotinamide derivatives.[1][2] UPLC systems, which use smaller particle size columns (typically < 2 µm), offer faster analysis times and higher resolution compared to traditional HPLC systems.[3][4][5] However, both are susceptible to similar challenges.
Q1: Why am I seeing poor peak shape (e.g., tailing, fronting, or splitting) for my main nicotinamide peak?
A1: Poor peak shape is a critical indicator of undesirable chemical or physical interactions within the chromatographic system.
-
Causality (Peak Tailing): Nicotinamide and many of its derivatives are basic compounds. When using silica-based reversed-phase columns (like C18), residual acidic silanol groups on the silica surface can interact ionically with the basic analyte. This secondary interaction mechanism leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is controlled with a suitable buffer. For basic compounds, operating at a low pH (e.g., pH 2.5-3.5 using a phosphate or formate buffer) protonates the analyte and suppresses the ionization of silanol groups, minimizing the unwanted secondary interactions.
-
Increase Buffer Concentration: A higher ionic strength in the mobile phase can help mask the residual silanol sites, improving peak symmetry. Try increasing the buffer concentration from 10mM to 25mM or 50mM.
-
Use a High-Purity, End-Capped Column: Modern columns are designed with high-purity silica and are extensively "end-capped" to block most of the residual silanols. If you are using an older column, switching to a modern equivalent can significantly improve peak shape.
-
Consider an Alternative Stationary Phase: If tailing persists, a column with a different stationary phase, such as one with an embedded polar group or a pentabromobenzyl (PBr) column, can offer alternative selectivity and reduce silanol interactions for hydrophilic compounds.[6]
-
-
Causality (Peak Fronting): This is typically caused by column overload, where too much sample has been injected for the column's capacity. It can also be caused by poor sample solubility in the mobile phase.
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute your sample and reinject. The peak should become more symmetrical.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume to minimize peak distortion.
-
-
Causality (Peak Splitting): This often points to a physical problem.
-
Column Void or Channeling: A void may have formed at the column inlet. Try reversing and flushing the column (if the manufacturer permits). If this doesn't work, the column may need to be replaced.
-
Partially Blocked Frit: The inlet frit of the column may be clogged with particulate matter from the sample or system. Back-flushing the column may help, but frit replacement is often necessary.[7]
-
Co-elution: You may have two very closely eluting compounds. A change in mobile phase composition, gradient slope, or temperature can help resolve them.
-
Q2: My retention times are drifting or shifting between injections. What is the cause?
A2: Consistent retention times are fundamental for reliable peak identification and quantification. Drifting retention is almost always due to a lack of system equilibrium or a changing mobile phase composition.
-
Causality & Troubleshooting:
-
Inadequate Column Equilibration: This is the most common cause, especially in gradient elution. Ensure the column is equilibrated with the initial mobile phase for a sufficient time (10-15 column volumes) before the first injection and between runs.
-
Mobile Phase Instability:
-
Volatilization: If using a volatile mobile phase component (like acetonitrile), differential evaporation can alter the mobile phase ratio over time. Keep mobile phase reservoirs covered.
-
Miscibility: Ensure your mobile phase components are fully miscible at all ratios used in your gradient.
-
-
Pump Performance Issues: Leaks or faulty check valves in the pump can lead to inaccurate mobile phase delivery and fluctuating pressure, causing retention time shifts. Check for leaks and listen for unusual pump noises.[7]
-
Temperature Fluctuations: Column temperature significantly affects retention. Using a thermostatically controlled column compartment is essential for reproducible chromatography. Even minor drafts in the lab can cause drift if the column is exposed.
-
Q3: I am unable to resolve a known impurity from the main nicotinamide peak. How can I improve the separation (resolution)?
A3: Achieving baseline separation between the main component and its impurities is a core goal of a purity method. Resolution can be manipulated by adjusting thermodynamic factors (mobile phase, stationary phase) or efficiency factors (column length, particle size).
-
Troubleshooting & Refinement Strategy:
-
Optimize Mobile Phase Composition:
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or a combination of both. These solvents have different selectivities and can alter the elution order or spacing of peaks.
-
Adjust pH: Small changes in pH can dramatically alter the retention of ionizable impurities (like nicotinic acid, a common nicotinamide impurity), potentially resolving them from the main peak.[8]
-
-
Modify the Gradient Slope (for Gradient Elution): A shallower gradient (i.e., a smaller change in organic solvent percentage per unit of time) increases the separation between closely eluting peaks.
-
Switch to a Different Column:
-
Higher Efficiency: Move to a column with a smaller particle size (e.g., from a 5 µm HPLC to a 1.8 µm UPLC column) or a longer column. This increases the number of theoretical plates and narrows peaks, improving resolution.[3]
-
Alternative Selectivity: As mentioned in Q1, trying a different stationary phase chemistry (e.g., Phenyl-Hexyl, Cyano, or PBr) can provide the necessary change in selectivity to resolve the peaks.[6] A mixed-mode column that utilizes reversed-phase, cation-exchange, and anion-exchange mechanisms can be effective for complex mixtures of nicotinamide and its related substances.[9]
-
-
HPLC Troubleshooting Workflow
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
The Halogen Effect: A Comparative Analysis of Bromo- vs. Chloro-Nicotinamides in Biological Systems
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships
In the landscape of drug discovery and chemical biology, the subtle art of molecular modification can elicit profound changes in biological activity. Among the most utilized and intriguing of these modifications is halogenation. The introduction of a halogen atom to a pharmacophore can dramatically alter its physicochemical properties, influencing everything from metabolic stability and membrane permeability to target binding affinity. This guide provides a comparative analysis of two common halogen substitutions—bromination and chlorination—on the nicotinamide scaffold, a ubiquitous and vital component of cellular metabolism.
For researchers, scientists, and drug development professionals, understanding the nuanced differences imparted by these two halogens is critical for rational drug design. This document will delve into the known biological activities of bromo- and chloro-nicotinamides, offering a synthesis of available experimental data across antifungal, enzyme inhibition, and cytotoxic activities. Where direct comparative studies are scarce, we will extrapolate from established principles of medicinal chemistry to provide a logical framework for understanding their differential effects.
The Nicotinamide Scaffold: A Platform for Biological Modulation
Nicotinamide, the amide of nicotinic acid (vitamin B3), is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These molecules are central to a vast array of cellular processes, including redox reactions, DNA repair, and cell signaling. The inherent biological relevance of the nicotinamide core makes it an attractive starting point for the development of therapeutic agents targeting a wide range of diseases.
The pyridine ring of nicotinamide offers several positions for substitution, allowing for the fine-tuning of its biological profile. Halogenation at these positions can influence the molecule's electron distribution, lipophilicity, and steric profile, thereby impacting its interaction with biological targets.
Comparative Biological Activity: Bromine vs. Chlorine
The choice between a bromine and a chlorine substituent is not arbitrary. While both are halogens, their distinct properties—size, electronegativity, and polarizability—can lead to significant differences in biological outcomes.
Antifungal Activity
Halogenated nicotinamides have shown promise as antifungal agents. The introduction of a halogen can enhance the compound's ability to penetrate the fungal cell wall and interact with intracellular targets.
Chloro-Nicotinamides: Research has demonstrated the antifungal potential of chloro-substituted nicotinamides. For instance, N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide has been reported to exhibit moderate antifungal activity against phytopathogenic fungi.[1] Another study highlighted that 2-chloro-N-phenylacetamide shows antifungal activity against various strains of Aspergillus niger with minimum inhibitory concentrations (MICs) ranging from 32 to 256 μg/mL.[2] The likely mechanism of action for some of these compounds involves interaction with ergosterol in the fungal plasma membrane.[2][3]
Bromo-Nicotinamides: While specific data on the antifungal activity of bromo-nicotinamides is less prevalent in the readily available literature, general principles of medicinal chemistry suggest they would also exhibit antifungal properties. The larger size and greater polarizability of bromine compared to chlorine could lead to enhanced van der Waals interactions with target enzymes or proteins, potentially resulting in increased potency. However, this could also lead to decreased selectivity or increased toxicity.
Comparative Insights: Without direct comparative studies, a definitive statement on which halogen confers superior antifungal activity is challenging. The efficacy of a particular halogenated nicotinamide is highly dependent on the specific fungal species, the position of the halogen on the nicotinamide ring, and the nature of other substituents on the molecule.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Compounds
This protocol outlines a standard broth microdilution method to determine the MIC of a compound against a fungal strain, such as Candida albicans.
Materials:
-
Test compound (e.g., bromo- or chloro-nicotinamide)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (530 nm)
-
Sterile saline (0.85%)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest the fungal colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.
-
Include a positive control (fungal inoculum without compound) and a negative control (medium only). Also, include a vehicle control (fungal inoculum with the highest concentration of DMSO used).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction) compared to the positive control.
-
Growth inhibition can be assessed visually or by measuring the optical density at 530 nm using a microplate reader.
-
Enzyme Inhibition
Nicotinamide and its analogs are known to inhibit several enzymes, most notably poly(ADP-ribose) polymerases (PARPs), which are critical for DNA repair.
Chloro-Nicotinamides: Specific chloro-substituted nicotinamides have been investigated as PARP inhibitors. The position of the chlorine atom is crucial for activity. For example, derivatives of 6-chloronicotinamide could be explored for their PARP inhibitory potential.
Bromo-Nicotinamides: Similarly, bromo-nicotinamides are expected to interact with the nicotinamide binding site of PARP. The larger bromine atom might offer different interactions within the binding pocket compared to chlorine.
Comparative Insights: The inhibitory potency of halogenated nicotinamides against enzymes like PARP is highly dependent on the specific interactions within the enzyme's active site. The electronegativity and size of the halogen influence the electronic properties of the pyridine ring and the overall conformation of the molecule, which in turn dictates the binding affinity. Without direct comparative IC50 values, it is difficult to definitively state whether bromo or chloro substitution is superior. However, it is a common strategy in medicinal chemistry to explore different halogen substitutions to optimize potency and selectivity.
Experimental Protocol: In Vitro PARP1 Enzyme Inhibition Assay (Fluorometric)
This protocol describes a method to assess the inhibitory activity of compounds against the PARP1 enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+
-
Histones (as an acceptor for poly(ADP-ribosyl)ation)
-
Test compound (e.g., bromo- or chloro-nicotinamide)
-
PARP inhibitor (e.g., Olaparib) as a positive control
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Fluorescent NAD+ analog or a kit that detects PARP activity via a fluorescent readout (e.g., by measuring the consumption of NAD+). Several commercial kits are available.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well black plate, add the assay buffer, activated DNA, and histones.
-
Add the diluted test compounds or the positive control to the respective wells.
-
Add the PARP1 enzyme to all wells except the negative control.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding NAD+ (or the fluorescent NAD+ analog).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Stop the reaction according to the specific kit instructions (this may involve adding a stop solution).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of PARP1 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cytotoxicity and Cellular Effects
The ultimate biological effect of a compound is determined by its activity in a cellular context. Cytotoxicity assays are crucial for assessing the therapeutic potential and potential toxicity of novel compounds.
Chloro-Nicotinamides: The cytotoxicity of chloro-nicotinamides has been evaluated against various cancer cell lines. The observed activity is often dependent on the specific cell line and the overall structure of the molecule.
Bromo-Nicotinamides: Brominated compounds, in general, have been explored for their anticancer properties. For example, certain brominated plastoquinone analogs have shown promising cytotoxic activity in MCF-7 breast cancer cells.[4][5] While not nicotinamides, this highlights the potential of bromine substitution in designing cytotoxic agents.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., bromo- or chloro-nicotinamide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Sterile 96-well plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (cells treated with the highest concentration of the solvent used to dissolve the compound, typically DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Structure-Activity Relationship (SAR) and Mechanistic Considerations
The biological activity of halogenated nicotinamides is governed by a complex interplay of steric and electronic factors.
Electronic Effects: Both chlorine and bromine are electron-withdrawing groups. Their presence on the pyridine ring can decrease the pKa of the pyridine nitrogen, potentially affecting its ability to form hydrogen bonds with target receptors or enzymes. The slightly higher electronegativity of chlorine compared to bromine might lead to more pronounced electronic effects.
Steric and Lipophilic Effects: Bromine is significantly larger than chlorine. This increased steric bulk can either enhance binding through favorable van der Waals interactions or hinder binding due to steric clashes within a binding pocket. The greater lipophilicity of bromine-containing compounds can improve membrane permeability but may also increase binding to off-target hydrophobic pockets, potentially leading to toxicity.
Conclusion and Future Directions
The comparative analysis of bromo- versus chloro-nicotinamides reveals a landscape of nuanced differences with significant implications for drug design. While direct comparative data remains limited, the available evidence and established principles of medicinal chemistry suggest that the choice of halogen can profoundly influence antifungal, enzyme inhibitory, and cytotoxic activities.
-
Chlorine substitution often provides a good balance of electronic modification and steric bulk, making it a common choice in initial lead optimization.
-
Bromine substitution, with its larger size and greater lipophilicity, can offer opportunities for enhanced binding and improved pharmacokinetic properties, but may also introduce challenges related to selectivity and toxicity.
To advance our understanding, future research should focus on the direct, side-by-side comparison of bromo- and chloro-nicotinamide analogs in a variety of biological assays. Such studies, coupled with computational modeling and structural biology, will be invaluable in elucidating the precise structure-activity relationships and guiding the development of next-generation nicotinamide-based therapeutics.
References
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PARP inhibition by nicotinamide. (A) Nicotinamide inhibits in vitro... - ResearchGate. Available at: [Link] (Accessed: Latest access date).
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cell line cytotoxicity: Topics by Science.gov. Available at: [Link] (Accessed: Latest access date).
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The Ligand Binding Domain of Nicotinic Acetylcholine Receptors Part 1 - YouTube. Available at: [Link] (Accessed: Latest access date).
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PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - MDPI. Available at: [Link] (Accessed: Latest access date).
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Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide - PubMed. Available at: [Link] (Accessed: Latest access date).
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Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids - MDPI. Available at: [Link] (Accessed: Latest access date).
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Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed. Available at: [Link] (Accessed: Latest access date).
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Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes. Available at: [Link] (Accessed: Latest access date).
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Formation of the Nicotinic Acetylcholine Receptor Binding Sites - PMC - NIH. Available at: [Link] (Accessed: Latest access date).
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Nicotinic acetylcholine receptor - Wikipedia. Available at: [Link] (Accessed: Latest access date).
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Nicotinic Receptors - Basic Neurochemistry - NCBI Bookshelf - NIH. Available at: [Link] (Accessed: Latest access date).
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How PARP inhibitors (PARPi) work - YouTube. Available at: [Link] (Accessed: Latest access date).
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Pan-cancer analysis reveals synergistic effects of CDK4/6i and PARPi combination treatment in RB-proficient and RB-deficient breast cancer cells - NIH. Available at: [Link] (Accessed: Latest access date).
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The Synergistic Effect of PARP Inhibitors and Irinotecan in Small Cell Lung Cancer Cells. Available at: [Link] (Accessed: Latest access date).
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Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed. Available at: [Link] (Accessed: Latest access date).
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Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed. Available at: [Link] (Accessed: Latest access date).
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Cytotoxic Role of Chlorogenic Acid on Oral Squamous Cell Carcinoma Cell Line - NIH. Available at: [Link] (Accessed: Latest access date).
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Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC - NIH. Available at: [Link] (Accessed: Latest access date).
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Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed Central. Available at: [Link] (Accessed: Latest access date).
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Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - MDPI. Available at: [Link] (Accessed: Latest access date).
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Cytotoxicity of compounds on different cell lines. | Download Table - ResearchGate. Available at: [Link] (Accessed: Latest access date).
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Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - MDPI. Available at: [Link] (Accessed: Latest access date).
-
5-hydroxytryptamine interaction with the nicotinic acetylcholine receptor - PubMed - NIH. Available at: [Link] (Accessed: Latest access date).
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Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide - SciELO. Available at: [Link] (Accessed: Latest access date).
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6-Aminonicotinamide sensitizes human tumor cell lines to cisplatin - PubMed - NIH. Available at: [Link] (Accessed: Latest access date).
-
Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay - Frontiers. Available at: [Link] (Accessed: Latest access date).
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Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupt - Semantic Scholar. Available at: [Link] (Accessed: Latest access date).
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Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC - NIH. Available at: [Link] (Accessed: Latest access date).
-
Nicotinamide potentiates amphotericin B activity against Candida albicans - PubMed. Available at: [Link] (Accessed: Latest access date).
-
Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - MDPI. Available at: [Link] (Accessed: Latest access date).
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Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) - BPS Bioscience. Available at: [Link] (Accessed: Latest access date).
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- 5. mdpi.com [mdpi.com]
A Comparative Spectroscopic Guide to the Isomers of Bromo-N,N-diethyl-fluoronicotinamide
For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of constitutional isomers is a critical step that underpins the reliability of biological and chemical data. Subtle changes in the substitution pattern on an aromatic ring can lead to significant differences in pharmacological activity, toxicity, and metabolic stability. This guide provides an in-depth comparison of the expected spectroscopic data for key isomers of Bromo-N,N-diethyl-fluoronicotinamide, a substituted pyridine derivative.
While direct experimental data for each isomer may not be readily available, this guide leverages fundamental principles of spectroscopy and existing data on related compounds to predict the distinguishing features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. Our focus will be on providing a logical framework for differentiating these isomers, explaining the causal relationships between molecular structure and spectroscopic output.
The Isomers in Focus
The primary subject of this guide is 5-Bromo-N,N-diethyl-2-fluoronicotinamide. Nicotinamide defines a pyridine ring with an N,N-diethylcarboxamide group at the 3-position. We will compare the titular compound with three of its constitutional isomers to illustrate how the relative positions of the bromine and fluorine atoms influence their spectroscopic signatures.
DOT script for Isomer Structures:
Caption: Molecular structures of the selected isomers of Bromo-N,N-diethyl-fluoronicotinamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for distinguishing constitutional isomers due to its sensitivity to the local electronic environment of each nucleus.[1] Both ¹H and ¹³C NMR provide a wealth of information through chemical shifts, signal multiplicities (splitting patterns), and coupling constants.
¹H NMR Spectroscopy
The chemical shifts of the protons on the pyridine ring are highly dependent on the electronic effects (inductive and resonance) of the substituents. The electronegative nitrogen atom in the ring deshields the α-protons (positions 2 and 6) and to a lesser extent, the γ-proton (position 4).[2] Further substitution with electron-withdrawing groups like halogens and the carboxamide group will generally lead to downfield shifts of the remaining ring protons. The most significant differentiating factor, however, will be the spin-spin coupling between protons and between protons and the ¹⁹F nucleus.
Key Predictive Features:
-
Number of Aromatic Signals: The symmetry of the substitution pattern determines the number of unique proton environments on the pyridine ring.
-
Chemical Shifts (δ): Protons ortho and para to the fluorine atom will be deshielded, while the effect of bromine is more complex, involving both inductive withdrawal and weak resonance donation.
-
Coupling Constants (J):
-
Proton-Proton (H-H) Coupling: Typical ortho (³JHH), meta (⁴JHH), and para (⁵JHH) couplings in pyridine rings will be observed.
-
Proton-Fluorine (H-F) Coupling: This is a key diagnostic tool. The magnitude of the coupling constant decreases with the number of bonds separating the nuclei. We expect to see ortho (³JHF), meta (⁴JHF), and para (⁵JHF) couplings.[1]
-
Predicted ¹H NMR Data for the Pyridine Ring Protons:
| Isomer | Predicted Aromatic Signals & Multiplicities | Expected Key Differentiating Features |
| 5-Bromo-N,N-diethyl-2-fluoronicotinamide | H-4: Doublet of doublets (³JHH, ⁴JHF)H-6: Doublet (⁴JHH) | Two distinct aromatic protons. The H-4 signal will show coupling to both H-6 and the fluorine at C-2. The H-6 proton will be a simple doublet coupled to H-4. |
| 4-Bromo-N,N-diethyl-2-fluoronicotinamide | H-5: Doublet (³JHH)H-6: Doublet of doublets (³JHH, ⁵JHF) | Two distinct aromatic protons. The H-6 signal will show a small para-coupling to the fluorine at C-2. |
| 6-Bromo-N,N-diethyl-2-fluoronicotinamide | H-4: Doublet (⁴JHF)H-5: Doublet (³JHH) | Two distinct aromatic protons. The H-4 proton will appear as a doublet due to meta-coupling with the fluorine at C-2. |
| 5-Bromo-N,N-diethyl-4-fluoronicotinamide | H-2: Singlet (or very small ⁴JHF)H-6: Doublet (⁴JHH) | Two distinct aromatic protons. The H-2 proton is expected to be a singlet or a very finely split doublet due to a small meta-coupling to fluorine. |
Note: The N,N-diethyl group will show two sets of signals, a quartet and a triplet, for the -CH₂- and -CH₃ groups, respectively, due to restricted rotation around the amide C-N bond.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The number of signals directly corresponds to the number of unique carbon environments. Chemical shifts are sensitive to hybridization and the electronegativity of attached atoms.[3] A key feature in these isomers will be the large one-bond carbon-fluorine coupling (¹JCF).
Key Predictive Features:
-
Number of Aromatic Signals: Each unique carbon on the pyridine ring will produce a distinct signal.
-
Carbon-Fluorine Coupling (JCF): The carbon directly attached to the fluorine atom will appear as a doublet with a large coupling constant (¹JCF ≈ 240-320 Hz).[4] Carbons two (²JCF) and three (³JCF) bonds away will show smaller doublet splittings. This is a definitive tool for assigning the position of the fluorine atom.
Predicted ¹³C NMR Data for the Pyridine Ring Carbons:
| Isomer | Predicted Number of Aromatic Signals | Expected Key Differentiating Features |
| 5-Bromo-N,N-diethyl-2-fluoronicotinamide | 6 | C-2: Doublet with large ¹JCF.C-3: Doublet with smaller ²JCF.C-4: Doublet with smaller ³JCF.C-5: Singlet (or very small splitting).C-6: Singlet (or very small splitting). |
| 4-Bromo-N,N-diethyl-2-fluoronicotinamide | 6 | C-2: Doublet with large ¹JCF.C-3: Doublet with smaller ²JCF.C-4: Singlet (or very small splitting).C-5: Doublet with smaller ³JCF.C-6: Singlet (or very small splitting). |
| 6-Bromo-N,N-diethyl-2-fluoronicotinamide | 6 | C-2: Doublet with large ¹JCF.C-3: Doublet with smaller ²JCF.C-4: Singlet (or very small splitting).C-5: Doublet with smaller ³JCF.C-6: Singlet (or very small splitting). |
| 5-Bromo-N,N-diethyl-4-fluoronicotinamide | 6 | C-4: Doublet with large ¹JCF.C-3: Doublet with smaller ²JCF.C-5: Doublet with smaller ²JCF.C-2: Singlet (or very small splitting).C-6: Singlet (or very small splitting). |
DOT script for NMR Workflow:
Caption: Workflow for isomer differentiation using NMR spectroscopy.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy provides information about the vibrational modes of a molecule and is excellent for identifying functional groups.[5][6] For the isomers of Bromo-N,N-diethyl-fluoronicotinamide, the key absorption bands will be those corresponding to the amide, the aromatic ring, and the carbon-halogen bonds. While the IR spectra of these isomers are expected to be broadly similar, subtle shifts in the positions of these bands, particularly in the fingerprint region (below 1500 cm⁻¹), can be used as a supplementary differentiation tool.
Key Vibrational Bands:
-
C=O Stretch (Amide I): A strong absorption band is expected around 1630-1680 cm⁻¹. The electronic environment of the pyridine ring can slightly influence the exact position of this band.
-
C-N Stretch (Amide): This vibration typically appears in the 1250-1350 cm⁻¹ region.
-
Aromatic C=C and C=N Stretches: Multiple bands are expected in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
C-F Stretch: A strong band is expected in the 1000-1300 cm⁻¹ range. Its exact position can vary depending on the overall electronic structure.
-
C-Br Stretch: This vibration occurs at lower wavenumbers, typically in the 500-650 cm⁻¹ range.
Predicted IR Spectral Data Comparison:
| Isomer | C=O Stretch (cm⁻¹) | Aromatic Ring Vibrations (cm⁻¹) | C-F Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| All Isomers | ~1650 (Strong) | ~1400-1600 (Multiple bands) | ~1000-1300 (Strong) | ~500-650 (Medium-Weak) |
Differentiation based solely on IR would be challenging as the band positions are likely to be very similar. However, the unique pattern of peaks in the fingerprint region for each isomer could serve as a distinguishing characteristic when compared against a reference spectrum.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For halogenated compounds, MS is particularly useful due to the characteristic isotopic patterns of chlorine and bromine.
Key Predictive Features:
-
Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7][8] Therefore, the molecular ion peak for all isomers will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (the M⁺ and M+2 peaks). This provides a clear indication of the presence of one bromine atom.
-
Fragmentation Pathways: The primary fragmentation of N,N-diethyl amides often involves α-cleavage at the carbonyl group.[9][10]
-
Loss of the Diethylamino Group: A common fragmentation pathway is the loss of the diethylamino radical (•N(CH₂)₂CH₃) or related fragments.
-
Loss of Halogens: Fragmentation may also involve the loss of a bromine or fluorine atom.
-
Pyridine Ring Fragmentation: The stable aromatic ring is less likely to fragment extensively under standard electron ionization (EI) conditions.
-
Predicted Mass Spectral Data:
| Isomer | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| All Isomers | M⁺ and M+2 peaks of ~1:1 intensity | [M - C₂H₅]⁺: Loss of an ethyl group.[M - N(C₂H₅)₂]⁺: Loss of the diethylamino group, leading to a bromofluoropyridine acylium ion.[M - Br]⁺: Loss of the bromine atom. |
While the primary fragmentation patterns are expected to be similar for all isomers, the relative intensities of the fragment ions might differ slightly due to subtle differences in the stability of the resulting ions. However, distinguishing these constitutional isomers by their mass spectra alone would be difficult without high-resolution mass spectrometry and tandem MS (MS/MS) experiments to probe the fragmentation of specific ions.
Conclusion: An Integrated Spectroscopic Approach
No single spectroscopic technique provides all the answers. A robust and unambiguous structural elucidation of the isomers of 5-Bromo-N,N-diethyl-2-fluoronicotinamide requires an integrated approach.
-
¹H and ¹³C NMR are the most definitive techniques, with the combination of chemical shifts and, most importantly, H-F and C-F coupling patterns allowing for clear differentiation.
-
Mass Spectrometry serves to confirm the molecular weight and the presence of a single bromine atom through the characteristic M⁺/M+2 isotopic pattern.
-
IR Spectroscopy confirms the presence of key functional groups (amide) and provides a unique fingerprint for each isomer that can be used for identification when compared to a known standard.
By understanding the fundamental principles that govern how each spectroscopic technique interacts with these molecules, researchers can confidently assign the correct structure to the correct isomer, ensuring the integrity and validity of their scientific findings.
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A Comparative Efficacy Analysis of the Novel Fungicide 5-Bromo-N,N-diethyl-2-fluoronicotinamide and Established Fungicidal Agents: A Proposed Research Guide
Introduction
The relentless evolution of fungicide resistance in plant pathogens necessitates a continuous search for novel active ingredients with unique modes of action. Nicotinamide derivatives have emerged as a promising class of compounds, with some exhibiting significant antifungal properties.[1][2] This guide introduces a putative novel fungicide, 5-Bromo-N,N-diethyl-2-fluoronicotinamide, and provides a comprehensive framework for evaluating its efficacy in comparison to established commercial fungicides. Due to the novelty of this compound, this document is structured as a detailed research proposal, outlining the necessary experimental protocols to thoroughly characterize its fungicidal potential.
Based on structure-activity relationship studies of similar nicotinamide derivatives, it is hypothesized that 5-Bromo-N,N-diethyl-2-fluoronicotinamide may function as a succinate dehydrogenase inhibitor (SDHI).[3][4] The succinate dehydrogenase (SDH) enzyme is a critical component of the mitochondrial electron transport chain, and its inhibition disrupts fungal respiration.[5][6][7] This proposed guide will therefore focus on a comparative analysis against leading fungicides from the SDHI, Quinone outside Inhibitor (QoI), and Demethylation Inhibitor (DMI) classes.
This research guide is intended for researchers, scientists, and professionals in the field of agrochemical development. It provides the foundational methodologies to not only assess the efficacy of this novel compound but also to elucidate its mechanism of action, thereby contributing to the development of next-generation crop protection solutions.
Chapter 1: The Compounds - Structures and Hypothesized Mechanisms of Action
A thorough comparative analysis begins with a clear understanding of the molecules . This chapter details the chemical structure of our novel compound and the established fungicides selected for this study, along with their known or hypothesized mechanisms of action.
The Novel Compound: 5-Bromo-N,N-diethyl-2-fluoronicotinamide
-
Chemical Structure:
-
IUPAC Name: 5-bromo-N,N-diethyl-2-fluoropyridine-3-carboxamide
-
Molecular Formula: C10H12BrFN2O
-
Rationale for Investigation: The nicotinamide scaffold is a known pharmacophore with antifungal activity. The introduction of a bromine atom and a fluorine atom on the pyridine ring, along with the diethylamide group, may enhance its fungicidal potency and alter its spectrum of activity.
-
-
Hypothesized Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI) Many carboxamide fungicides, a class to which nicotinamides belong, function by inhibiting the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain.[5][6][7] This inhibition blocks the oxidation of succinate to fumarate, leading to a disruption of the tricarboxylic acid (TCA) cycle and ATP production, ultimately causing fungal cell death. We hypothesize that 5-Bromo-N,N-diethyl-2-fluoronicotinamide will exhibit a similar mechanism of action.
Established Fungicides for Comparison
To provide a robust assessment of the novel compound's performance, a selection of market-leading fungicides from different FRAC (Fungicide Resistance Action Committee) groups will be used as benchmarks.
| Fungicide | FRAC Group | Mechanism of Action | Target Site |
| Boscalid | 7 | Succinate Dehydrogenase Inhibitor (SDHI) | Complex II: Succinate dehydrogenase |
| Azoxystrobin | 11 | Quinone outside Inhibitor (QoI) | Complex III: Cytochrome bc1 (ubiquinol oxidase) at Qo site |
| Tebuconazole | 3 | Demethylation Inhibitor (DMI) | C14-demethylase in sterol biosynthesis |
Rationale for Selection:
-
Boscalid (SDHI): As our novel compound is hypothesized to be an SDHI, a direct comparison with an established SDHI fungicide is essential. Boscalid has a broad spectrum of activity and is widely used against a variety of fungal pathogens.[8]
-
Azoxystrobin (QoI): The QoI fungicides are a major class of broad-spectrum, systemic fungicides that act on mitochondrial respiration but at a different site than SDHIs.[9][10][11] Comparing our compound to azoxystrobin will help to differentiate its mode of action and assess its relative efficacy against a different class of respiratory inhibitors.
-
Tebuconazole (DMI): DMIs are another critical class of fungicides that inhibit the biosynthesis of ergosterol, a key component of the fungal cell membrane.[12][13][14] Including a DMI in this study will provide a comparison against a fungicide with a completely different cellular target.
Chapter 2: Proposed Experimental Workflow for Efficacy Evaluation
This chapter outlines a comprehensive experimental plan to evaluate the fungicidal efficacy of 5-Bromo-N,N-diethyl-2-fluoronicotinamide. The workflow is designed to progress from foundational in vitro assessments to more complex in vivo studies.
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A Comparative Benchmarking Guide to the Synthetic Efficiency of 5-Bromo-N,N-diethyl-2-fluoronicotinamide Production
For researchers and professionals in drug development, the efficient synthesis of novel chemical entities is a cornerstone of progress. 5-Bromo-N,N-diethyl-2-fluoronicotinamide, a halogenated nicotinamide derivative, represents a class of compounds with significant potential in medicinal chemistry. Its utility, however, is intrinsically linked to the efficiency and scalability of its production. This guide provides an in-depth, objective comparison of two plausible synthetic routes to this target molecule, supported by experimental data and mechanistic rationale to aid in the selection of the most appropriate method for your research needs.
Introduction: The Significance of Halogenated Nicotinamides
Nicotinamide and its derivatives are pivotal in various biological processes. The strategic introduction of halogen atoms, such as bromine and fluorine, can profoundly alter the physicochemical and pharmacological properties of these molecules. Bromine can introduce steric bulk and act as a handle for further functionalization via cross-coupling reactions, while fluorine can enhance metabolic stability, binding affinity, and membrane permeability. The combination of these halogens in a single nicotinamide scaffold, as in 5-Bromo-N,N-diethyl-2-fluoronicotinamide, offers a unique opportunity for fine-tuning drug-like properties.
This guide will dissect two primary synthetic pathways to this target molecule, evaluating each for overall yield, step economy, reagent accessibility, and operational complexity.
Route 1: The Balz-Schiemann Approach from 2-Amino-5-bromopyridine
This classical route leverages the well-established Balz-Schiemann reaction to introduce the fluorine atom. The synthesis commences with the commercially available 2-amino-5-bromopyridine.
Overall Synthetic Workflow
Caption: Synthetic workflow for Route 1 via the Balz-Schiemann reaction.
Detailed Experimental Protocols and Rationale
Step 1a: Bromination of 2-Aminopyridine (if starting from 2-aminopyridine)
-
Protocol: 2-Aminopyridine is treated with N-bromosuccinimide (NBS) in a suitable solvent like chloroform. The reaction is typically carried out at room temperature.
-
Causality: The amino group is a strong activating group, directing the electrophilic bromine to the ortho and para positions. As the para-position (C5) is sterically more accessible, it is the major site of bromination. Using NBS provides a milder and more selective bromination compared to liquid bromine. A reported yield for this reaction is approximately 90%.[1]
Step 1b: Diazotization and Balz-Schiemann Reaction
-
Protocol: 2-Amino-5-bromopyridine is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise to form the diazonium tetrafluoroborate salt. The isolated salt is then thermally decomposed, often in an inert solvent, to yield 5-bromo-2-fluoronicotinic acid.
-
Causality: The Balz-Schiemann reaction is a reliable method for introducing fluorine into an aromatic ring.[2] The diazonium salt formation is a critical step, and low temperatures are essential to prevent premature decomposition. The subsequent thermal decomposition proceeds via an aryl cation intermediate, which is then trapped by the fluoride from the tetrafluoroborate counter-ion.[2] While yields can be variable depending on the substrate, for similar aminopyridines, yields in the range of 50-70% have been reported.[3]
Step 2: Amide Coupling
Two primary methods are benchmarked for the final amidation step.
Method 2A: Acyl Chloride Formation and Amination
-
Protocol: 5-Bromo-2-fluoronicotinic acid is refluxed with thionyl chloride (SOCl₂) or treated with oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF) to form the crude 5-bromo-2-fluoronicotinoyl chloride.[4] The excess reagent is removed under vacuum, and the crude acyl chloride is dissolved in a fresh solvent and reacted with diethylamine in the presence of a base like triethylamine to afford the final product.
-
Causality: The conversion to the highly reactive acyl chloride facilitates the nucleophilic attack by the less nucleophilic diethylamine.[4] This is a robust and widely used method for amide bond formation. The use of a tertiary amine base is crucial to neutralize the HCl generated during the reaction. Yields for this two-step, one-pot procedure are typically high, often exceeding 80%.[5]
Method 2B: Direct Coupling with HATU
-
Protocol: To a solution of 5-bromo-2-fluoronicotinic acid in a solvent like DMF, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) are added. After a short pre-activation period, diethylamine is added, and the reaction is stirred at room temperature until completion.
-
Causality: HATU is a highly efficient coupling reagent that forms a highly reactive OAt-active ester with the carboxylic acid.[6][7] This active ester readily reacts with the amine to form the amide bond. This method avoids the harsh conditions of acyl chloride formation and is often preferred for sensitive substrates. The yields are generally very high, often in the range of 80-95%.[7][8]
Route 2: Nucleophilic Aromatic Substitution (SNAr) and Subsequent Bromination
This alternative route introduces the fluorine atom via a nucleophilic aromatic substitution (SNAr) reaction on a readily available 2-chloronicotinic acid derivative, followed by bromination.
Overall Synthetic Workflow
Caption: Synthetic workflow for Route 2 via SNAr fluorination.
Detailed Experimental Protocols and Rationale
Step 1: Nucleophilic Fluorination
-
Protocol: 2-Chloro-5-bromonicotinic acid is heated with a fluoride source, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane. The reaction is often facilitated by a phase-transfer catalyst, such as a tetraalkylammonium salt.
-
Causality: The pyridine ring is electron-deficient, which activates the 2-position towards nucleophilic attack. The presence of the electron-withdrawing carboxylic acid and bromine further enhances this effect. The SNAr reaction proceeds through a Meisenheimer complex intermediate. While effective, this reaction often requires high temperatures, and the yields can be moderate due to competing side reactions.[9] Yields for similar substrates are reported in the range of 40-70%.[10]
Step 2: Bromination of 2-Fluoronicotinic Acid (if starting from 2-fluoronicotinic acid)
This step would be necessary if the starting material is 2-fluoronicotinic acid.
-
Protocol: 2-Fluoronicotinic acid is treated with a brominating agent such as bromine in the presence of a Lewis acid catalyst or in oleum.
-
Causality: The pyridine ring is deactivated towards electrophilic aromatic substitution. Therefore, harsh conditions are often required. The fluorine at the 2-position and the carboxylic acid at the 3-position are both meta-directing, leading to bromination at the 5-position. A patent for the bromination of nicotinic acid in the presence of thionyl chloride reports a yield of 87.3%.[11]
Step 3: Amide Coupling
The amidation of the resulting 5-bromo-2-fluoronicotinic acid would proceed as described in Route 1, using either the acyl chloride method or a direct coupling agent like HATU.
Comparative Analysis of Synthetic Efficiency
| Parameter | Route 1: Balz-Schiemann | Route 2: SNAr & Bromination | Rationale & Justification |
| Starting Material Accessibility | 2-Amino-5-bromopyridine is commercially available. | 2-Chloro-5-bromonicotinic acid is commercially available. | Both routes start from readily accessible materials. |
| Overall Yield (Estimated) | 35-60% | 25-60% | Route 1 has a potentially higher and more reliable yield, primarily due to the often-higher efficiency of the Balz-Schiemann reaction compared to the SNAr fluorination on this type of substrate. |
| Step Economy | 3-4 steps | 3 steps | Both routes are comparable in the number of synthetic steps. |
| Reagent Safety & Handling | Requires handling of diazonium salts (potentially explosive) and tetrafluoroboric acid (corrosive). | SNAr fluorination often requires high temperatures and high-boiling solvents. Bromination can involve handling of elemental bromine. | Both routes have safety considerations that require careful handling and appropriate personal protective equipment. The potential instability of diazonium salts in Route 1 is a significant consideration. |
| Operational Complexity | The isolation of the diazonium salt can be technically challenging. Thermal decomposition requires careful temperature control. | High-temperature SNAr reactions require specialized equipment and careful monitoring. | Route 1, particularly the handling of the diazonium intermediate, may be considered more complex for less experienced chemists. |
| Scalability | The potential exotherm and instability of the diazonium salt can pose challenges for large-scale synthesis. | High-temperature reactions can be difficult to scale up efficiently and safely. | Both routes present scalability challenges, but the hazards associated with large-scale Balz-Schiemann reactions are well-documented. |
Conclusion and Recommendation
Based on the comparative analysis, Route 1, utilizing the Balz-Schiemann reaction, appears to be the more promising approach for the laboratory-scale synthesis of 5-Bromo-N,N-diethyl-2-fluoronicotinamide. While it involves the handling of potentially hazardous diazonium salts, the individual reaction steps are generally higher yielding and more reliable than the corresponding steps in Route 2, particularly the fluorination step. The use of modern coupling reagents like HATU for the final amidation step in Route 1 further enhances its efficiency and mildness.
For industrial-scale production, the safety and scalability concerns of the Balz-Schiemann reaction would need to be carefully addressed. In such a scenario, further optimization of the SNAr fluorination conditions in Route 2, perhaps exploring modern catalytic methods, could make it a more viable option.
Ultimately, the choice of synthetic route will depend on the specific capabilities of the laboratory, the scale of the synthesis, and the risk tolerance of the researchers. This guide provides the necessary data and rationale to make an informed decision.
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Safety Operating Guide
Navigating the Unseen: A Guide to Personal Protective Equipment for 5-Bromo-N,N-diethyl-2-fluoronicotinamide
Understanding the Risks: A Structural Perspective
The chemical architecture of 5-Bromo-N,N-diethyl-2-fluoronicotinamide suggests several potential hazards that inform our personal protective equipment (PPE) strategy. The presence of bromine and fluorine on the aromatic ring can significantly influence the compound's reactivity and biological interactions. Halogenated organic compounds are known for their potential to cause skin and eye irritation, and in some cases, more systemic effects.[1][2][3] Furthermore, nicotinamide derivatives have been studied for their cellular toxicity.[4][5][6] Therefore, our primary objective is to prevent inadvertent contact through all potential routes of exposure: dermal, ocular, and inhalation.
Core Personal Protective Equipment (PPE) Ensemble
A multi-layered PPE strategy is essential to mitigate the identified risks. This ensemble should be considered the minimum standard when handling 5-Bromo-N,N-diethyl-2-fluoronicotinamide in a laboratory setting.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double-gloving with an inner nitrile glove and an outer butyl rubber or Viton™ glove. | The diethylamide moiety and the halogenated pyridine ring suggest that this compound may penetrate standard nitrile gloves with prolonged contact.[7] Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected. Butyl rubber or Viton™ are recommended for their superior resistance to a broad range of organic compounds, including halogenated aromatics.[8] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | The compound is anticipated to be a skin and eye irritant.[1][2][3] Chemical splash goggles provide a seal around the eyes to protect against splashes, while a full-face shield offers an additional layer of protection for the entire face from splashes and aerosols. |
| Body Protection | A flame-resistant laboratory coat and chemical-resistant apron. | A laboratory coat is the first line of defense against spills. A chemical-resistant apron worn over the lab coat provides an additional barrier of protection for the torso, especially when handling larger quantities of the compound or its solutions. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | While the compound's volatility is not fully characterized, handling of any fine powder or the preparation of solutions can generate aerosols. A respirator mitigates the risk of inhaling these potentially harmful particles. |
Procedural Guidance: Donning, Doffing, and Decontamination
The efficacy of PPE is as much about its correct use as its selection. The following step-by-step protocols are designed to ensure that the protective barrier remains intact throughout the handling process.
Donning PPE: A Deliberate Sequence
Doffing PPE: Minimizing Cross-Contamination
The removal of PPE is a critical step where cross-contamination can occur if not performed correctly. The guiding principle is "dirty-to-dirty, clean-to-clean."
-
Outer Gloves: The most contaminated item should be removed first. Without touching your skin, peel off the outer gloves, turning them inside out.
-
Face Shield and Goggles: Handle by the headband or straps.
-
Chemical-Resistant Apron: Untie and roll it away from your body.
-
Laboratory Coat: Remove by rolling it down your arms and turning it inside out.
-
Respirator: Remove without touching the front of the cartridges.
-
Inner Gloves: Remove as you would the outer gloves, avoiding skin contact.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational Plans: From Handling to Disposal
A comprehensive safety plan extends beyond personal protection to include safe operational and disposal procedures.
Safe Handling and Operations
-
Engineering Controls: All manipulations of 5-Bromo-N,N-diethyl-2-fluoronicotinamide, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Spill Response: In the event of a spill, evacuate the immediate area. Wearing the full PPE ensemble, contain the spill with an inert absorbent material. Collect the contaminated material into a designated, sealed waste container.
-
Emergency Eyewash and Shower: Ensure that a functional and easily accessible emergency eyewash station and safety shower are located in the immediate vicinity of the handling area.
Disposal Plan: A Cradle-to-Grave Approach
As a halogenated organic compound, 5-Bromo-N,N-diethyl-2-fluoronicotinamide and any materials contaminated with it require disposal as hazardous waste.
-
Waste Segregation: All solid waste (contaminated gloves, absorbent materials, etc.) and liquid waste (solutions containing the compound) must be collected in separate, clearly labeled, and sealed containers designated for halogenated organic waste.[9][10]
-
Container Labeling: Waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.
-
Disposal Method: The primary recommended disposal method for halogenated organic waste is incineration at a licensed hazardous waste disposal facility.[11][12] This high-temperature process is designed to destroy the organic molecule, preventing its release into the environment. Do not dispose of this compound or its waste down the drain.[13]
By adhering to these rigorous PPE and handling protocols, researchers can confidently work with 5-Bromo-N,N-diethyl-2-fluoronicotinamide, ensuring their safety while advancing the frontiers of science.
References
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
Dziedziejko, V., et al. (2012). Cellular toxicity of nicotinamide metabolites. PubMed. Retrieved from [Link]
-
Unknown. (n.d.). Hazardous waste segregation. Retrieved from [Link]
-
ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook. Retrieved from [Link]
-
Theodoropoulos, P. C., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PubMed Central. Retrieved from [Link]
-
Environmental Health and Safety, The University of Texas at Dallas. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
-
Tomizawa, M., & Casida, J. E. (2025). Selective Toxicity of Neonicotinoids Attributable to Specificity of Insect and Mammalian Nicotinic Receptors. ResearchGate. Retrieved from [Link]
-
Unknown. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Retrieved from [Link]
-
Chong, Z. Z., et al. (2019). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. MDPI. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]
-
Department of Organic Chemistry, Stockholm University. (2022). General Safety Framework of the Department of Organic Chemistry. Retrieved from [Link]
-
Unknown. (2024). Bromination safety. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Inert Reassessment - Nicotinamide CAS 98-92-0. Retrieved from [Link]
-
Microflex. (n.d.). Chemicals. Retrieved from [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Retrieved from [Link]
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- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. Cellular toxicity of nicotinamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
